2-Hydroxy-4-hydrazinopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-8-3-1-2-6-4(9)7-3/h1-2H,5H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYMWRORNQVELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186768 | |
| Record name | N(4)-Aminocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3310-41-6 | |
| Record name | 6-Hydrazinyl-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3310-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Aminocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Aminocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3310-41-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 2-Hydroxy-4-hydrazinopyrimidine from 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-4-hydrazinopyrimidine, a valuable building block in medicinal chemistry, starting from 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. The core of this transformation lies in the nucleophilic substitution of the mercapto group with hydrazine.
Reaction Scheme
The synthesis proceeds via the reaction of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine hydrate in an ethanolic solution. This reaction leads to the formation of 4-hydrazino derivatives. It has been noted that at elevated temperatures (150-160°C) in the absence of a solvent, decarboxylation of the carboxylic acid group can also occur.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| This compound | C4H6N4O | 126.12 | 305-310 (decomposes) |
Note: Detailed yield information is not available in the reviewed literature; however, similar hydrazinolysis reactions on related pyrimidine systems have been reported to proceed with yields exceeding 75%.
Experimental Protocol
Materials:
-
2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid
-
Hydrazine hydrate (80-95%)
-
Ethanol, absolute
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred suspension, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction towards completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with stirring for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Isolation and Purification: Collect the crude product by filtration and wash it with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Expected Characterization Data
Due to the lack of publicly available spectroscopic data for this compound, the following are expected characteristic signals based on its structure:
-
¹H NMR: Protons corresponding to the pyrimidine ring, the NH and NH₂ groups of the hydrazine moiety, and the OH group would be expected. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: Signals for the carbon atoms of the pyrimidine ring would be observed in the aromatic region.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (from the hydrazine and amide-like structure), O-H stretching, C=O stretching (from the keto tautomer of the hydroxypyrimidine), and C=N and C=C stretching of the pyrimidine ring are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (126.12 g/mol ) would be expected.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 2-Hydroxy-4-hydrazinopyrimidine (CAS 3310-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-hydrazinopyrimidine, also known as 4-hydrazinylpyrimidin-2-ol, is a pyrimidine derivative with the CAS number 3310-41-6. This document serves as a comprehensive technical guide, consolidating available information on its chemical and physical properties, synthesis, and potential biological activities. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural analogy to nucleobases, suggesting a wide range of biological applications, including as anticancer and antiviral agents.[1][2] This guide aims to provide a foundational resource for researchers and professionals in drug development by presenting a structured overview of the current knowledge, including experimental considerations and potential research directions.
Physicochemical Properties
This compound is a heterocyclic organic compound with a molecular formula of C₄H₆N₄O.[1] It is a white to off-white solid.[2] The presence of both a hydroxyl and a hydrazine group on the pyrimidine ring suggests its potential for diverse chemical reactions and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O | [1] |
| Molecular Weight | 126.12 g/mol | [1] |
| CAS Number | 3310-41-6 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 305-310 °C (decomposes) | [1] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 8.11 ± 0.20 | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, primarily involving the reaction of a suitably substituted pyrimidine with hydrazine.
General Synthesis Workflow
A common synthetic route involves the use of a precursor pyrimidine with a leaving group at the 4-position, which is then displaced by hydrazine. The following diagram illustrates a generalized workflow for the synthesis.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocols
General Protocol for Hydrazinolysis:
-
Dissolution: Dissolve the starting 4-substituted pyrimidine derivative in a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, and C=N.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Biological Activity and Potential Applications
Hydrazinopyrimidine derivatives are recognized for their diverse biological activities.[1] While specific quantitative data for this compound is limited in the public domain, the broader class of compounds has shown promise in several therapeutic areas.
Anticancer Potential
Derivatives of hydrazinopyrimidine have been investigated for their potential anticancer properties.[1] The pyrimidine scaffold is a key component of many anticancer drugs, and the addition of a hydrazine group can enhance biological activity. The proposed mechanism for some pyrimidinyl hydrazones involves metal chelation and the generation of reactive oxygen species, leading to cancer cell cytotoxicity.
Antiviral Activity
Pyrimidine derivatives are also explored for their antiviral applications.[1] Their structural similarity to nucleobases allows them to potentially interfere with viral replication processes.
Anti-inflammatory Properties
Some hydrazinopyrimidine derivatives have been reported to possess anti-inflammatory properties.[1]
The following diagram illustrates the potential therapeutic applications stemming from the core structure of this compound.
Caption: Potential therapeutic avenues for this compound derivatives.
Conclusion and Future Directions
This compound is a versatile chemical entity with a foundation for potential applications in drug discovery and development. Its synthesis is achievable through established chemical routes, and its structure suggests a range of possible biological activities. However, to fully realize its therapeutic potential, further in-depth research is required.
Future studies should focus on:
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Development of detailed and optimized synthesis and purification protocols.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.
-
In-vitro and in-vivo screening to determine its specific anticancer, antiviral, and anti-inflammatory activities, including the determination of IC₅₀ values against various cell lines and enzymes.
-
Elucidation of its mechanism of action to identify specific molecular targets and signaling pathways.
This technical guide provides a summary of the currently available information on this compound and is intended to serve as a catalyst for further research into this promising compound.
References
Computational Insights into the Tautomerism of 2-Hydroxy-4-hydrazinopyrimidine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the tautomeric preferences of heterocyclic compounds is a cornerstone of modern drug design and development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic stability. 2-Hydroxy-4-hydrazinopyrimidine is a key building block in medicinal chemistry, with derivatives showing potential as anticancer agents. Its structural versatility, arising from tautomerism, is critical to its biological activity. While definitive experimental and computational studies are emerging, this whitepaper provides a comprehensive methodological guide for researchers seeking to perform a computational analysis of the tautomeric landscape of this compound. Based on established theoretical practices for similar pyrimidine systems, we outline a robust computational workflow, from tautomer enumeration to the analysis of thermodynamic stability in different environments.
Introduction: The Significance of Tautomerism in this compound
This compound (IUPAC name: 6-hydrazinyl-1H-pyrimidin-2-one) is a substituted pyrimidine with functional groups capable of undergoing proton transfer, leading to the existence of multiple tautomeric forms. The equilibrium between these tautomers is a subtle interplay of electronic effects, intramolecular hydrogen bonding, and solvent interactions. The biological activity of pyrimidine analogs is often highly dependent on the dominant tautomeric form, as it determines the molecule's shape, hydrogen bonding capabilities, and overall electronic profile.
Preliminary computational evaluations using Density Functional Theory (DFT) have indicated that the keto tautomer of this compound is predominant.[1] A forthcoming study is anticipated to provide a detailed analysis of its non-covalent interactions and reactivity. In the interim, this guide offers a standardized protocol for the in-silico investigation of its tautomeric equilibria.
Potential Tautomers of this compound
The primary tautomerism in this molecule involves keto-enol and imine-enamine exchanges. The key potential tautomers are depicted below. These include the canonical keto-amino form (T1), the enol-amino form (T2), and various imino forms involving the hydrazino group (T3, T4).
Detailed Computational Protocol
A robust computational investigation into the tautomerism of this compound can be conducted following the workflow detailed below. This protocol is based on methods proven effective for analogous heterocyclic systems.
Step 1: Tautomer Enumeration
Identify all chemically reasonable tautomeric forms, considering proton transfer between all possible donor and acceptor sites (O, N atoms).
Step 2: Gas-Phase Geometry Optimization and Frequency Calculations
The geometry of each enumerated tautomer should be fully optimized without constraints. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
-
Method: DFT
-
Functional: A hybrid functional such as B3LYP is a common and effective choice.
-
Basis Set: A Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and potential hydrogen bonds.
Following optimization, a frequency calculation at the same level of theory is crucial.
Step 3: Verification of Minima
The results of the frequency calculation must be analyzed to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies.
Step 4: Single-Point Energy Refinement (Optional but Recommended)
For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a more computationally expensive method or a larger basis set. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can provide more accurate electronic energies.
Step 5: Solvation Modeling
To simulate the effect of a solvent, which can significantly influence tautomeric equilibria, implicit solvation models are efficient and effective.
-
Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).
-
Procedure: Single-point energy calculations are performed on the gas-phase optimized geometries using the chosen solvation model for relevant solvents (e.g., water, DMSO, chloroform).
Step 6 & 7: Thermodynamic Analysis and Boltzmann Population
From the frequency calculations, thermal corrections to the electronic energies can be obtained to calculate enthalpy (H) and Gibbs free energy (G). The relative Gibbs free energy (ΔG) is the most reliable predictor of tautomer stability at a given temperature.
The population of each tautomer i in equilibrium at a temperature T (e.g., 298.15 K) can be calculated using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔGi):
Population (%) = [exp(-ΔGi / RT) / Σ exp(-ΔGj / RT)] * 100
where R is the gas constant and the sum is over all tautomers j.
Data Presentation: Illustrative Results
While the precise computational data for this compound is pending publication, a typical output from the described workflow would be summarized as shown in the hypothetical tables below.
Table 1: Illustrative Relative Energies of this compound Tautomers
| Tautomer ID | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |
|---|---|---|---|
| T1 (Keto-Amino) | 0.00 | 0.00 | 0.00 |
| T2 (Enol-Amino) | +3.5 | +3.2 | +1.8 |
| T3 (Keto-Imino) | +8.2 | +8.5 | +6.5 |
| T4 (Enol-Imino) | +12.0 | +11.8 | +9.0 |
Note: These values are hypothetical and for illustrative purposes only. ΔE is the relative electronic energy; ΔG is the relative Gibbs free energy.
Table 2: Illustrative Predicted Tautomer Populations at 298.15 K
| Tautomer ID | Gas Phase Population (%) | Aqueous Phase Population (%) |
|---|---|---|
| T1 (Keto-Amino) | 99.6 | >99.9 |
| T2 (Enol-Amino) | 0.4 | <0.1 |
| T3 (Keto-Imino) | <0.1 | <0.1 |
| T4 (Enol-Imino) | <0.1 | <0.1 |
Note: These values are hypothetical and calculated from the illustrative ΔG values in Table 1.
Conclusion
The computational protocol outlined in this whitepaper provides a robust framework for the detailed investigation of tautomerism in this compound. By systematically applying DFT calculations for geometry optimization, frequency analysis, and solvation modeling, researchers can obtain reliable predictions of the relative stabilities and equilibrium populations of all viable tautomers. The expected outcome, in line with preliminary findings, is the confirmation of the keto-amino tautomer (T1) as the most stable form in both the gas phase and polar solvents. This knowledge is invaluable for rational drug design, enabling a more accurate understanding of the molecule's interactions with biological targets and guiding the synthesis of derivatives with optimized therapeutic potential.
References
An In-Depth Technical Guide on 2-Hydroxy-4-hydrazinopyrimidine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-hydrazinopyrimidine, systematically known as 6-hydrazinyl-1H-pyrimidin-2-one, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a hydroxyl and a hydrazino group on a pyrimidine core, presents a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound, tailored for researchers and professionals in the field.
Molecular Structure and Chemical Properties
The foundational structure of this compound consists of a pyrimidine ring substituted with a hydroxyl group at the C2 position and a hydrazino group at the C4 position. The molecule exhibits tautomerism, with the keto form (6-hydrazinyl-1H-pyrimidin-2-one) being the predominant tautomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O | --INVALID-LINK--[1] |
| Molecular Weight | 126.12 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 6-hydrazinyl-1H-pyrimidin-2-one | --INVALID-LINK--[1] |
| CAS Number | 3310-41-6 | N/A |
| Appearance | White solid | --INVALID-LINK--[2] |
| Melting Point | 305-310 °C (with decomposition) | N/A |
| Tautomerism | Exists predominantly in the keto form | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the modification of a pre-existing pyrimidine scaffold. A common and effective method involves the reaction of a 4-mercaptopyrimidine derivative with hydrazine.
Experimental Protocol: Synthesis from a 4-Mercaptopyrimidine Precursor
This protocol describes a general method for the synthesis of 4-hydrazinopyrimidine derivatives.
Materials:
-
2-Hydroxy-4-mercaptopyrimidine (or a suitable derivative)
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Filtration equipment
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-hydroxy-4-mercaptopyrimidine derivative in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological and Pharmaceutical Significance
While specific biological data for this compound is limited in publicly accessible literature, the pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidine exhibit a wide range of biological activities, and it is plausible that this compound and its derivatives could be investigated for similar properties.
-
Anticancer Activity: Many pyrimidine derivatives are known to possess anticancer properties by acting as antimetabolites or kinase inhibitors. The structural motifs within this compound could allow for its derivatives to be explored as potential cytotoxic agents.
-
Antiviral Activity: The pyrimidine ring is a core component of nucleosides, making pyrimidine analogs potential antiviral agents that can interfere with viral replication.
-
Anti-inflammatory Activity: Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects, for instance, through the inhibition of cyclooxygenase (COX) enzymes.
Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This compound is a molecule with a foundational structure that holds promise for the development of novel therapeutic agents. This guide has provided an overview of its chemical properties and a general synthetic protocol. The lack of detailed, publicly available experimental data, including comprehensive spectroscopic and biological activity data, highlights an opportunity for further research into this and related compounds. The methodologies and information presented here serve as a starting point for researchers and drug development professionals interested in exploring the potential of this versatile pyrimidine derivative.
References
2-Hydroxy-4-hydrazinopyrimidine: A Mutagenic Nucleic Acid Base Analog - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy-4-hydrazinopyrimidine, a pyrimidine derivative with known mutagenic properties. Due to the limited direct experimental data on its specific mutagenic mechanisms, this guide leverages the extensive research on the structurally similar and well-characterized mutagenic nucleoside analog, N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug Molnupiravir. By drawing parallels between the two molecules, we propose a hypothesized mechanism of action for this compound, detail relevant experimental protocols for its characterization, and present key data in a structured format to facilitate further research and drug development efforts.
Introduction
Nucleic acid base analogs are compounds that are structurally similar to the canonical bases of DNA and RNA and can be incorporated into nucleic acids during replication or transcription. This incorporation can lead to errors in base pairing, resulting in mutations. This compound is a pyrimidine derivative that has been identified as a mutagenic nucleic acid base analog.[1] Its chemical structure, featuring a pyrimidine core with hydroxyl and hydrazine substitutions, suggests a potential for tautomerization and ambiguous base pairing, which are hallmarks of mutagenic base analogs.
Understanding the mutagenic profile of compounds like this compound is of critical importance in drug development for assessing potential genotoxicity and in molecular biology for its potential use as a tool to induce mutations. This guide will synthesize the available information on this compound and provide a hypothesized framework for its mutagenic action based on the well-studied analog, N4-hydroxycytidine (NHC).
Chemical and Physical Properties
This compound is a white solid organic compound with the chemical formula C4H6N4O.[2] It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H6N4O | [1] |
| Molecular Weight | 126.12 g/mol | [1] |
| Melting Point | 305-310 °C (decomposes) | [1][2] |
| pKa (predicted) | 8.11 ± 0.20 | [1][2] |
| Appearance | White solid | [2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a substituted pyrimidine with hydrazine.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol is adapted from general methods described for the synthesis of hydrazinopyrimidine derivatives.[1]
Materials:
-
2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Hypothesized Mechanism of Mutagenesis
Direct experimental evidence detailing the mutagenic mechanism of this compound is scarce. However, its structural similarity to N4-hydroxycytidine (NHC) allows for the formulation of a strong hypothesis. NHC is a potent mutagen that induces predominantly A:T to G:C transition mutations.[3] The proposed mechanism for this compound is analogous and involves several key steps: metabolic activation, incorporation into DNA, and tautomerization leading to mispairing.
Metabolic Activation
For a nucleobase analog to be incorporated into DNA, it must first be converted to its corresponding deoxyribonucleoside triphosphate. This process is typically carried out by cellular enzymes. In the case of NHC, Uridine–cytidine kinase 2 (UCK2) has been identified as a key enzyme in its phosphorylation.[3][4][5][6][7] UCK2 phosphorylates uridine and cytidine to their monophosphate forms, and its upregulation has been linked to increased mutagenicity of NHC.[3][4][6]
It is hypothesized that this compound is similarly processed by the pyrimidine salvage pathway, with UCK2 potentially playing a role in its initial phosphorylation.
Tautomerism and Mutagenic Base Pairing
Once incorporated into the DNA strand, the mutagenic potential of this compound is likely exerted through tautomerism. The hydrazine group at the 4-position can exist in different tautomeric forms, an amino form and an imino form. These forms will have different hydrogen bonding patterns, leading to mispairing during DNA replication.
-
Amino Tautomer: In its stable amino form, it is expected to mimic cytosine and pair with guanine.
-
Imino Tautomer: The less stable imino tautomer can be formed, which would have a hydrogen bonding pattern similar to thymine, leading to pairing with adenine.
This tautomeric ambiguity is the likely basis for its mutagenic action, causing transition mutations.
Alternative Mechanism: Oxidative DNA Damage
Recent studies on NHC have proposed an alternative or complementary mutagenic mechanism involving the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.[8][9][10][11][12] It has been shown that NHC, when metabolized by cytidine deaminase (CDA), can generate hydroxylamine, which in the presence of copper ions, leads to the production of ROS and causes oxidative DNA lesions like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG).[8][11]
Given that this compound also possesses a nitrogen-containing substituent at the 4-position, it is plausible that it could also be a substrate for cellular enzymes that could lead to the production of reactive species, contributing to its mutagenicity.
Experimental Protocols for Mutagenicity Assessment
To experimentally validate the mutagenic potential and mechanism of this compound, a series of standard genotoxicity assays can be employed. The following protocols are based on established methods used for other nucleoside analogs.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14] It utilizes auxotrophic strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Experimental Workflow:
Procedure:
-
Strain Preparation: Grow selected S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 and TA1535 for base-pair substitutions) overnight in nutrient broth.[13]
-
Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism.[15]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer. Include positive and negative controls.
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Mammalian Cell Gene Mutation Assay
To assess mutagenicity in a system more relevant to human health, a mammalian cell gene mutation assay, such as the mouse lymphoma assay (MLA), can be performed.[16] This assay typically uses the L5178Y/TK+/- mouse lymphoma cell line, which is heterozygous for the thymidine kinase (TK) gene. Forward mutations at the Tk locus can be detected by selecting for cells resistant to a toxic pyrimidine analog like trifluorothymidine (TFT).[16]
Table 2: Comparison of Mutagenicity Assays
| Assay | Organism/Cell Line | Endpoint | Metabolic Activation | Throughput |
| Ames Test | S. typhimurium | Gene mutation (reversion) | S9 fraction | High |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Gene mutation (forward) | S9 fraction | Medium |
| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Gene mutation (forward) | S9 fraction or cell-mediated | Medium |
| Micronucleus Test | Mammalian cells or in vivo | Chromosomal damage | In vitro or in vivo | Medium-High |
Experimental Protocol: Mouse Lymphoma Assay (MLA)
-
Cell Culture: Culture L5178Y TK+/- cells in appropriate media.
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours). Include appropriate vehicle and positive controls.
-
Expression Period: Wash the cells to remove the test compound and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Plate the cells in a selective medium containing TFT. Also, plate cells in a non-selective medium to determine the cloning efficiency.
-
Incubation: Incubate the plates until colonies are formed (typically 10-14 days).
-
Colony Sizing and Counting: Count the number of colonies on both selective and non-selective plates. In the MLA, mutants are often categorized as large or small colonies, which can provide information about the type of genetic damage (point mutations vs. clastogenic events).[16]
-
Data Analysis: Calculate the mutant frequency for each treatment group. A dose-dependent increase in mutant frequency that is statistically significant compared to the negative control indicates mutagenicity.
Quantitative Data from the Model Compound, N4-hydroxycytidine
The following table summarizes representative quantitative data on the mutagenic effects of NHC from various studies. This data serves as a benchmark for what might be expected from studies on this compound.
Table 3: Summary of Quantitative Mutagenicity Data for N4-hydroxycytidine (NHC)
| Assay System | Cell Type | Endpoint | Concentration Range | Observed Effect | Reference |
| HiFi Sequencing | E. coli | Genome-wide mutation frequency | Not specified | Dose-dependent increase in A:T → G:C transitions | [17] |
| HiFi Sequencing | Mouse lymphoma L5178Y cells | Genome-wide mutation frequency | 0.5 - 8 µg/mL | Dose-dependent increase in A:T → G:C transitions | [18] |
| HiFi Sequencing | Human lymphoblastoid TK6 cells | Genome-wide mutation frequency | 0.5 - 8 µg/mL | Dose-dependent increase in A:T → G:C transitions | [18] |
| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Forward mutation at hprt locus | Continuous for 32 days | Concentration-dependent increase in mutations | [19] |
| CRISPR screen | Mouse myeloid cell line | T:A to C:G transitions | Not specified | Increased mutation rate | [3][4] |
Conclusion and Future Directions
This compound is a pyrimidine derivative with mutagenic potential, likely acting as a nucleic acid base analog. While direct experimental data on its mutagenic mechanism is limited, a robust hypothesis can be formulated based on the extensive research on the structurally similar compound, N4-hydroxycytidine. The proposed mechanism involves metabolic activation to a triphosphate form, incorporation into DNA, and subsequent mispairing due to tautomerism, leading to transition mutations. An alternative or contributing mechanism involving oxidative DNA damage is also plausible.
To fully characterize the mutagenic profile of this compound, further research is essential. The experimental protocols outlined in this guide, including the Ames test and mammalian cell gene mutation assays, provide a clear path forward for these investigations. Future studies should focus on:
-
Confirming Mutagenicity: Performing the Ames test and mammalian cell assays to confirm its mutagenic activity and determine the dose-response relationship.
-
Identifying Mutation Spectrum: Utilizing sequencing-based approaches to determine the specific types of mutations induced by the compound.
-
Elucidating the Metabolic Pathway: Investigating the role of enzymes like UCK2 in the activation of this compound.
-
Assessing the Role of Oxidative Stress: Measuring markers of oxidative DNA damage in cells treated with the compound.
A thorough understanding of the mutagenic properties of this compound is crucial for both assessing its potential risks in any therapeutic application and for harnessing its properties as a research tool. This guide provides a foundational framework to stimulate and direct these future research endeavors.
References
- 1. Buy this compound (EVT-289821) | 3310-41-6 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. Uridine-cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. enamine.net [enamine.net]
- 16. taglus.com [taglus.com]
- 17. c19early.org [c19early.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into 2-Hydroxy-4-hydrazinopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-hydrazinopyrimidine (CAS: 3310-41-6), also known as 6-hydrazinyl-1H-pyrimidin-2-one, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to nucleobases and the presence of reactive hydroxyl and hydrazine moieties make it a versatile building block for the synthesis of compounds with potential therapeutic applications. Derivatives of hydrazinopyrimidine have been explored for their antitumor and anti-inflammatory properties.[3][4] This technical guide provides a summary of the available physicochemical data, predicted spectroscopic characteristics, standardized experimental protocols for its characterization, and a plausible mechanistic pathway related to the anti-inflammatory potential of pyrimidine derivatives.
Physicochemical Properties
This compound is a white to off-white solid. It exhibits tautomerism, with the keto form (6-hydrazinyl-1H-pyrimidin-2-one) being predominant.[1]
| Property | Value | Source |
| CAS Number | 3310-41-6 | [1][2] |
| Molecular Formula | C₄H₆N₄O | [1][5] |
| Molecular Weight | 126.12 g/mol | [1][5] |
| Melting Point | 305-310 °C (decomposes) | [1] |
| IUPAC Name | 6-hydrazinyl-1H-pyrimidin-2-one | [1] |
| Predicted pKa | 8.11 | [1] |
Spectroscopic Characterization (Predicted Data)
Due to the absence of published experimental spectra, the following data has been predicted based on the chemical structure of this compound in its dominant keto form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | N1-H (amide) |
| ~7.5 | Doublet | 1H | C5-H |
| ~6.0 | Doublet | 1H | C6-H |
| ~4.5 | Singlet (broad) | 2H | -NHNH₂ |
| ~8.0 | Singlet (broad) | 1H | -NH NH₂ |
-
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~165 | C 4 |
| ~155 | C 2 |
| ~140 | C 6 |
| ~95 | C 5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching (amine and amide) |
| 3100 - 3000 | C-H | Aromatic Stretching |
| 1680 - 1650 | C=O | Stretching (amide) |
| 1640 - 1580 | C=N, C=C | Ring Stretching |
| 1600 - 1550 | N-H | Bending (amine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Expected Absorption Maxima (λmax)
In a polar solvent such as ethanol or methanol, this compound is expected to exhibit strong absorbance in the UV region, likely between 260 and 280 nm, which is characteristic of pyrimidine-based structures.
Mass Spectrometry
-
Expected Molecular Ion Peak
| m/z | Ion |
| 126.12 | [M]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
General Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic characterization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).
-
FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Scan the sample over a wavelength range of 200 to 400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-300).
-
Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.
-
Potential Signaling Pathway in Drug Action
Derivatives of pyrimidines are known to exhibit anti-inflammatory effects, often by targeting key enzymes in inflammatory pathways.[4][6][7][8] One of the most well-established targets is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Inhibition of COX-2 blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
Caption: The COX-2 signaling pathway as a potential target for pyrimidine derivatives.
This pathway illustrates how inflammatory stimuli lead to the production of prostaglandins via the COX-2 enzyme. Pyrimidine derivatives can act as inhibitors of COX-2, thereby blocking this pathway and reducing inflammation. This represents a plausible mechanism of action for novel anti-inflammatory drugs derived from this compound.
Conclusion
This compound is a valuable scaffold for the development of new therapeutic agents. While experimental spectroscopic data for this specific compound is not widely published, this guide provides predicted data and standardized protocols to assist researchers in its characterization. The potential for derivatives of this compound to modulate key signaling pathways, such as the COX-2 pathway, underscores its importance in drug discovery and development. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully explore their therapeutic potential.
References
- 1. evitachem.com [evitachem.com]
- 2. CAS 3310-41-6: 6-Hydrazinyl-2(1H)-pyrimidinone [cymitquimica.com]
- 3. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3310-41-6 CAS Manufactory [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical-Computational Approach to the Electronic Structure of 2-Hydroxy-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-Hydroxy-4-hydrazinopyrimidine. Given the absence of specific theoretical studies on this molecule in the current literature, this document outlines a robust computational protocol and presents illustrative data based on studies of structurally analogous compounds. This guide serves as a foundational resource for initiating theoretical research on this compound, a molecule of interest in medicinal chemistry and drug design.
Introduction to the Electronic Structure of Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in nucleic acids and their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The electronic structure of these molecules dictates their reactivity, stability, and potential interactions with biological targets. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties. DFT calculations provide valuable insights into molecular geometry, electronic distribution, and reactivity descriptors, which are crucial for rational drug design.
For this compound, a comprehensive theoretical study would involve geometry optimization, analysis of the frontier molecular orbitals (HOMO and LUMO), calculation of the molecular electrostatic potential (MEP), and determination of various quantum chemical parameters. These investigations help in understanding the molecule's chemical behavior and its potential as a pharmacophore.
Detailed Methodologies for Theoretical-Computational Analysis
The following section details a standard and robust computational protocol for investigating the electronic structure of this compound. These methodologies are synthesized from numerous theoretical studies on substituted pyrimidines and related heterocyclic compounds.
2.1. Geometry Optimization
The initial and most critical step in any quantum chemical calculation is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).
-
Software: Gaussian 09 or 16 is a widely used software package for such calculations.
-
Theoretical Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electronic structure. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding.
2.2. Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.
-
Procedure: The absence of any imaginary frequencies in the output confirms that the structure is a true minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation of the computational method.
2.3. Electronic Property Calculations
Once the optimized geometry is confirmed, a range of electronic properties can be calculated.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on an atomic level, offering insights into the local electronic environment of each atom in the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and orbital interactions within the molecule, including charge transfer and hyperconjugative interactions.
Illustrative Quantitative Data
The following tables present representative quantitative data for pyrimidine derivatives with similar functional groups to this compound. This data is intended to provide a baseline for what can be expected from a theoretical study of the target molecule.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Analogous Pyrimidine Derivatives
| Parameter | Representative Value | Unit | Significance |
| HOMO Energy (EHOMO) | -6.5 to -5.5 | eV | Electron-donating ability |
| LUMO Energy (ELUMO) | -1.5 to -0.5 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | eV | Chemical reactivity and stability |
| Ionization Potential (I) | 6.5 to 5.5 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.5 to 0.5 | eV | Energy released upon gaining an electron |
| Global Hardness (η) | 2.0 to 2.75 | eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | -4.0 to -3.0 | eV | Escaping tendency of an electron |
| Electrophilicity Index (ω) | 1.5 to 2.5 | eV | Propensity to accept electrons |
Disclaimer: The values in this table are illustrative and are based on published data for structurally related pyrimidine derivatives. Actual values for this compound will vary.
Table 2: Representative Mulliken Atomic Charges for a Substituted Pyrimidine Ring
| Atom | Representative Charge (e) |
| N1 | -0.6 to -0.8 |
| C2 | +0.7 to +0.9 |
| N3 | -0.7 to -0.9 |
| C4 | +0.6 to +0.8 |
| C5 | -0.1 to +0.1 |
| C6 | -0.2 to 0.0 |
Disclaimer: The charge distribution is highly dependent on the specific substituents and their positions. These values provide a general indication of the expected charge polarization in a pyrimidine ring with electronegative substituents.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the theoretical-computational analysis of a molecule's electronic structure.
Conclusion
This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of this compound. While specific experimental or theoretical data for this molecule is not yet available, the methodologies and illustrative data presented here, based on analogous compounds, provide a solid foundation for future research. The application of these computational techniques will undoubtedly contribute to a deeper understanding of the chemical and pharmacological properties of this compound and aid in the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their computational investigations into this promising molecule.
solubility and pKa of 2-Hydroxy-4-hydrazinopyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-4-hydrazinopyrimidine
Introduction
This compound, with the molecular formula C₄H₆N₄O, is a pyrimidine derivative of significant interest in medicinal chemistry and biological research.[1] Its structure, featuring a pyrimidine core substituted with a hydroxyl group at the 2-position and a hydrazine group at the 4-position, makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1] Derivatives of this compound are being explored for their anticancer, antiviral, and anti-inflammatory properties.[1] This technical guide provides a detailed overview of its solubility and pKa, including experimental protocols for their determination and a discussion of its tautomeric nature.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and behavior in biological systems.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O | [1][2] |
| Molecular Weight | 126.12 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 305-310 °C (with decomposition) | [1][2][3] |
| Predicted pKa | 8.11 ± 0.20 | [1][2][3] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | [1][2] |
Solubility Profile
Quantitative aqueous solubility data for this compound is not extensively reported in the public literature. However, it is described as being soluble in organic solvents such as ethanol.[1] The solubility of pyrimidine derivatives can be influenced by factors like pH and the presence of co-solvents. For drug development purposes, enhancing aqueous solubility is often a key objective, which can be achieved through various strategies like complexation with cyclodextrins or the formation of amorphous solid dispersions.[4][5]
Acidity (pKa)
The predicted pKa of this compound is approximately 8.11.[1][2][3] The pKa value is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and interaction with molecular targets.[6] For this compound, the pKa of ~8.11 suggests it is a weak acid.
Tautomerism
A significant chemical feature of this compound is its ability to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. This compound can exhibit both keto-enol tautomerism (related to the 2-hydroxy group) and amino-imino tautomerism (related to the 4-hydrazino group).[7] The equilibrium between these forms can be influenced by the solvent, pH, and temperature.[8] The predominant form is often the keto-amino tautomer (6-hydrazinylpyrimidin-2(1H)-one).[1]
Caption: Tautomeric equilibria of this compound.
Experimental Protocols
Accurate determination of solubility and pKa is fundamental in drug discovery and development.[6] Below are detailed methodologies for these key experiments.
Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[9]
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a controlled temperature.
Materials:
-
This compound
-
Aqueous buffers (e.g., phosphate or citrate buffers at various pH values, typically in the range of 1.2 to 6.8)[9]
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of aqueous buffer solutions at desired pH values.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate.[9]
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[9]
-
Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration to prevent precipitation upon cooling.[9]
-
pH Measurement: Record the pH of the saturated solution at the end of the experiment.
-
Quantification: Dilute the clear supernatant with a suitable solvent to prevent precipitation and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Equilibrium Confirmation: Equilibrium is reached when consecutive concentration measurements do not deviate significantly (e.g., by less than 10%).[9]
Caption: Workflow for equilibrium solubility determination.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a straightforward and widely used method for pKa determination.[10]
Objective: To determine the pKa value of this compound by monitoring pH changes during titration with an acid or base.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or a burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of high-purity water. If solubility is low, a co-solvent like ethanol may be used, but the pKa value will be an apparent pKa.
-
Initial pH Adjustment: If titrating with a base, the initial solution may need to be acidified with a small amount of HCl to fully protonate the compound.
-
Titration: Place the solution in a beaker with a stir bar and the pH electrode. Titrate the solution by adding small, precise increments of the standardized NaOH solution.
-
Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the compound has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds.[1] Its reactive hydrazine group allows for the construction of fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.[5][11] The compound has also been utilized as a derivatizing agent and co-matrix for the analysis of oligosaccharides in mass spectrometry due to its ability to facilitate ionization.[1]
Conclusion
This compound is a valuable chemical entity with defined physicochemical properties that are critical for its application in scientific research, particularly in the development of new therapeutic agents. While its aqueous solubility is limited, its predicted pKa of ~8.11 and its capacity for tautomerism are key characteristics that govern its reactivity and biological behavior. The standardized experimental protocols provided herein offer a robust framework for researchers to accurately determine these essential parameters, facilitating further investigation and application of this versatile pyrimidine derivative.
References
- 1. Buy this compound (EVT-289821) | 3310-41-6 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. who.int [who.int]
- 10. ijirss.com [ijirss.com]
- 11. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of 2-Hydroxy-4-hydrazinopyrimidine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-hydrazinopyrimidine, also known as 4-hydrazinouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of bioactive molecules, including potential anticancer and antiviral agents. Understanding the reaction mechanism for its formation is paramount for optimizing synthesis protocols, improving yields, and designing novel derivatives. This technical guide provides a comprehensive overview of the formation of this compound, detailing the underlying reaction mechanism, experimental protocols, and relevant physicochemical data.
Reaction Mechanism: A Nucleophilic Aromatic Substitution
The formation of this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the attack of a nucleophile, in this case, hydrazine, on an electron-deficient pyrimidine ring bearing a suitable leaving group at the 4-position. The 2-hydroxy group plays a critical role in influencing the electronic properties of the pyrimidine ring and exists in tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The lactam form is generally the more stable tautomer.
The most common synthetic routes start from either 4-chloro-2-hydroxypyrimidine or a 4-thio-substituted uracil derivative. The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic C4 carbon of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, enhanced by the two ring nitrogen atoms, facilitates this attack.
-
Formation of a Meisenheimer-like Intermediate: The nucleophilic addition leads to the formation of a negatively charged intermediate, analogous to a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the substituents, which stabilizes the intermediate.
-
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., chloride ion or a sulfur-containing group). This is typically the rate-determining step of the reaction.
-
Proton Transfer: A final proton transfer step yields the stable this compound product.
The tautomeric equilibrium of the 2-hydroxy group (lactam-lactim) influences the reactivity of the pyrimidine ring. The electron-withdrawing character of the carbonyl group in the lactam form further activates the C4 position towards nucleophilic attack.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O | [1] |
| Molecular Weight | 126.12 g/mol | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Appearance | White to off-white solid | |
| 1H NMR (DMSO-d6, δ ppm) | Predicted: ~10.5 (s, 1H, OH), ~7.5 (s, 1H, NH), ~5.8 (d, 1H, H5), ~7.2 (d, 1H, H6), ~4.2 (br s, 2H, NH₂) | |
| 13C NMR (DMSO-d6, δ ppm) | Predicted: ~165 (C=O), ~155 (C4), ~150 (C2), ~140 (C6), ~90 (C5) | |
| IR (KBr, cm-1) | Characteristic Peaks: ~3300-3100 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching) | |
| Mass Spectrometry (m/z) | [M+H]⁺ = 127.06 |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can vary depending on the starting material. Below are representative procedures.
Method 1: From 4-Thiouracil
This method involves the reaction of 4-thiouracil with hydrazine hydrate.
Materials:
-
4-Thiouracil
-
Hydrazine hydrate (80-99%)
-
Ethanol or Water
Procedure:
-
A mixture of 4-thiouracil (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol or water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol or water, and dried under vacuum.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | Reflux |
Method 2: From Uracil (2,4-dihydroxypyrimidine)
This is a direct approach, though it may require more forcing conditions.
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Hydrazine hydrate (excess)
Procedure:
-
Uracil (1 equivalent) is heated with a significant excess of hydrazine hydrate in a sealed vessel or under reflux for an extended period.
-
The reaction mixture is heated at a temperature range of 100-150 °C for 12-24 hours.
-
After cooling, the excess hydrazine hydrate is removed under reduced pressure.
-
The residue is triturated with a suitable solvent like ethanol to induce crystallization.
-
The product is collected by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value |
| Typical Yield | Moderate to Good |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 100-150 °C |
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the formation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution mechanism. By understanding the intricacies of this reaction, including the role of tautomerism and the nature of the leaving group, researchers can effectively optimize reaction conditions to achieve high yields of this valuable synthetic intermediate. The provided experimental protocols and data serve as a solid foundation for the practical application of this chemical transformation in the fields of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 2-Hydroxy-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Hydroxy-4-hydrazinopyrimidine as a key building block in the synthesis of novel anticancer derivatives. This document outlines synthetic strategies, detailed experimental protocols, and methods for evaluating the anticancer activity of the resulting compounds.
Introduction
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their structural resemblance to the purine and pyrimidine bases of nucleic acids. This structural feature allows them to function as antimetabolites, interfering with the metabolic processes of cancer cells. This compound is a versatile precursor for the synthesis of various fused pyrimidine systems, such as pyrazolopyrimidines and triazolopyrimidines, which have demonstrated potent anticancer activities through mechanisms that include the inhibition of critical cellular signaling pathways.
Synthesis of Anticancer Derivatives
A common and effective strategy for elaborating this compound into potential anticancer agents is through the synthesis of fused heterocyclic systems, such as[1][2]triazolo[4,3-a]pyrimidines. This can be achieved through a cyclocondensation reaction with various reagents.
General Synthetic Scheme
The hydrazino group of this compound can be readily cyclized with appropriate reagents to form a fused triazole ring. A representative synthetic route is depicted below:
Caption: General workflow for the synthesis of a[1][2]triazolo[4,3-a]pyrimidine derivative from this compound.
Experimental Protocols
Protocol 1: Synthesis of a[1][2][3]Triazolo[4,3-a]pyrimidin-5-one Derivative
This protocol is a representative example for the synthesis of a fused triazolopyrimidine system from this compound.
Materials:
-
This compound
-
Substituted aryl isothiocyanate
-
Ethanol
-
Iodine
-
Sodium thiosulfate solution (10%)
-
Deionized water
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Formation of the Thiosemicarbazide Intermediate:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
To this solution, add 1.1 equivalents of the desired substituted aryl isothiocyanate.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate (the thiosemicarbazide intermediate) is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Oxidative Cyclization:
-
Suspend the dried thiosemicarbazide intermediate in water.
-
Add 2-3 equivalents of iodine to the suspension.
-
Reflux the mixture for 2-4 hours.
-
After cooling to room temperature, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.
-
The solid product is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure triazolopyrimidine derivative.
-
The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Anticancer Activity of Analogous Triazolopyrimidine Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound H12 | MGC-803 (Gastric) | 9.47 | [6] |
| HCT-116 (Colon) | 9.58 | [6] | |
| MCF-7 (Breast) | 13.1 | [6] | |
| 5-Phenyl-[1][2]triazolo[1,5-a]pyrimidine 1 | MCF-7 (Breast) | 3.91 | [6] |
Note: The compounds listed in this table are analogous to the derivatives that can be synthesized from this compound and are presented to illustrate the anticancer potential of the triazolopyrimidine scaffold.
Targeted Signaling Pathway: PI3K/Akt/mTOR
Many pyrimidine-based anticancer agents exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][7][8][9][10] This pathway plays a crucial role in cell growth, proliferation, survival, and angiogenesis.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based anticancer agents.
Overall Experimental Workflow
The development of novel anticancer agents from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: A schematic of the experimental workflow for the synthesis and evaluation of anticancer derivatives from this compound.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Hydroxy-4-hydrazinopyrimidine as a Scaffold for Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in the building blocks of nucleic acids. The 2-hydroxy-4-hydrazinopyrimidine scaffold has emerged as a promising starting point for the design of novel antiviral drugs. Its unique structural features, including a hydroxyl group at the 2-position and a reactive hydrazine group at the 4-position, provide a versatile platform for chemical modification and the introduction of diverse pharmacophores.[1] This allows for the generation of compound libraries with the potential to inhibit a wide range of viral targets. Derivatives of this scaffold have shown potential cytostatic and virostatic activities, making it a valuable tool in medicinal chemistry.[1]
The primary mechanism of action for many antiviral compounds derived from pyrimidine scaffolds is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway. Specifically, these compounds often target the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, these molecules deplete the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, thereby halting viral replication. This host-targeted approach offers the advantage of broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.
Data Presentation: Antiviral Activity of Hydrazinopyrimidine Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of various pyrimidine derivatives, including those structurally related to the this compound scaffold. This data highlights the potential of this chemical class against a range of viruses.
Table 1: Antiviral Activity and Cytotoxicity of Pyrimidinyl Hydrazone Derivatives
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 15 | Melanoma | Melanoma Cells | 0.37 | >25 | >67.6 |
| 15 | Ovarian Cancer | Ovarian Cancer Cells | 0.11 | >25 | >227.3 |
| 15 | Pancreatic Cancer | Pancreatic Cancer Cells | 1.09 | >25 | >22.9 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. The Selectivity Index (SI = CC₅₀/EC₅₀) indicates the therapeutic window of the compound. Data is representative of pyrimidinyl hydrazone derivatives and showcases the potential of the hydrazone moiety.[2]
Table 2: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Virus | Cell Line | IC₅₀ (µM) |
| 10c | HCT-116 (Colon Cancer) | HCT-116 | Close to Doxorubicin |
| 10c | MCF-7 (Breast Cancer) | MCF-7 | Close to Doxorubicin |
| 10c | HEPG-2 (Liver Cancer) | HEPG-2 | Close to Doxorubicin |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the biological process by 50%. Doxorubicin is a standard anticancer drug. Data is for pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from hydrazinopyrimidine precursors, demonstrating the utility of the core scaffold.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol describes a general method for the synthesis of the this compound scaffold, adapted from procedures for related hydrazinylpyrimidine compounds.[4]
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine
-
Acetonitrile
-
Water
-
Triethylamine
-
Hydrazine hydrate
-
Ethanol
-
Reaction vessel with cooling capabilities
-
Stirring apparatus
-
Vacuum filtration setup
Procedure:
-
Preparation: In a suitable reaction vessel, prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (1 equivalent), acetonitrile, and water.
-
Cooling: Cool the mixture to 5-10 °C using an ice bath.
-
Reagent Addition: To the cooled mixture, add triethylamine (1.1 equivalents). Subsequently, slowly add hydrazine hydrate (1.15 equivalents) while maintaining the temperature between 5 and 10 °C with continuous stirring.
-
Reaction: After the complete addition of hydrazine hydrate, continue stirring the mixture for an additional 15 minutes under cooling. Then, remove the cooling bath and allow the mixture to warm to room temperature, stirring for a total of 1 hour.
-
Isolation: The resulting solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid sequentially with two portions of water and then with one portion of ethanol.
-
Drying: Dry the purified product to yield 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine as a white solid.
-
Hydrolysis (Conceptual Step for 2-hydroxy derivative): While the above protocol yields a fluoro- and ethoxy-substituted analog, the synthesis of the target this compound would conceptually involve the hydrolysis of the ethoxy and fluoro groups. A common method for introducing a hydroxyl group at the 2-position of a pyrimidine ring is through acidic or basic hydrolysis of a corresponding alkoxy or halo-pyrimidine.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[5][6][7][8][9]
Materials:
-
Confluent monolayer of host cells (e.g., Vero, MDCK) in 6-well or 24-well plates
-
Virus stock with a known titer
-
Test compounds (derivatives of this compound)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., containing 0.4% agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compounds. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with the crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
-
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay to assess the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.[10][11][12][13]
Materials:
-
Host cells seeded in a 96-well plate
-
Test compounds
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a "no compound" control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "no compound" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: Antiviral Drug Design Workflow using the this compound Scaffold.
Caption: Inhibition of Pyrimidine Biosynthesis as an Antiviral Strategy.
References
- 1. Buy this compound (EVT-289821) | 3310-41-6 [evitachem.com]
- 2. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Synthesis of Novel Anti-Inflammatory Agents from 2-Hydroxy-4-hydrazinopyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 2-Hydroxy-4-hydrazinopyrimidine. The primary focus is on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a class of compounds known for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Introduction
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Pyrazolo[3,4-d]pyrimidines, in particular, have been identified as promising scaffolds for the development of anti-inflammatory drugs. Their mechanism of action is often attributed to the inhibition of COX enzymes, which are key mediators in the inflammatory cascade. This document outlines a synthetic strategy starting from the readily available this compound to generate a library of potential anti-inflammatory compounds.
Synthetic Pathway
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives from this compound is typically achieved through a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound, such as a β-ketoester. A representative reaction is the synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using ethyl acetoacetate.
Caption: Synthetic route to a pyrazolo[3,4-d]pyrimidin-4-one.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in absolute ethanol.
-
Add ethyl acetoacetate (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the whole blood assay method which measures the prostaglandin E₂ (PGE₂) production.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives
-
Celecoxib (selective COX-2 inhibitor, reference drug)
-
Indomethacin (non-selective COX inhibitor, reference drug)
-
Heparinized whole human blood
-
Lipopolysaccharide (LPS)
-
PGE₂ EIA Kit
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions with PBS to achieve the desired final concentrations.
-
In a 96-well plate, add the test compounds at various concentrations to heparinized whole blood.
-
For COX-2 induction, add LPS (10 µg/mL final concentration) to the wells. For COX-1 activity, no LPS is added.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
After incubation, centrifuge the plates to separate the plasma.
-
Collect the plasma supernatant and measure the PGE₂ concentration using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives
-
Indomethacin (reference drug)
-
Carrageenan (1% w/v in sterile saline)
-
Wistar rats (150-200 g)
-
Pletysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the animals into groups (n=6 per group): vehicle control, reference drug (Indomethacin), and test compound groups at different doses.
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a pletysmometer or digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
The quantitative data obtained from the anti-inflammatory assays should be summarized in tables for clear comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | >100 | 15.2 | >6.5 |
| Indomethacin | 0.5 | 5.0 | 0.1 |
| Celecoxib | 15.0 | 0.05 | 300 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
| Vehicle Control | 0 | 0 | 0 | 0 |
| Indomethacin (10 mg/kg) | 25.5 | 35.2 | 48.9 | 55.1 |
| 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (20 mg/kg) | 18.3 | 28.7 | 40.1 | 45.6 |
| 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (40 mg/kg) | 22.1 | 32.5 | 45.8 | 51.2 |
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of the synthesized compounds is primarily mediated through the inhibition of the cyclooxygenase pathway, which is a key component of the arachidonic acid cascade.
Caption: Inhibition of the COX-2 pathway by pyrazolo[3,4-d]pyrimidin-4-ones.
The overall experimental workflow for the synthesis and evaluation of these anti-inflammatory agents is a multi-step process.
Caption: Workflow for synthesis and evaluation of anti-inflammatory agents.
Application Notes and Protocols for Oligosaccharide Derivatization using 2-Hydroxy-4-hydrazinopyrimidine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 2-Hydroxy-4-hydrazinopyrimidine (or its close analogue, 2-hydrazinopyrimidine) as a derivatizing agent for oligosaccharides to enhance their detection in mass spectrometry (MS). This method is particularly valuable for the analysis of N-glycans released from glycoproteins, which is a critical quality attribute in the development of biotherapeutics.[1]
Introduction
The analysis of oligosaccharides by mass spectrometry, particularly matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), can be challenging due to the low ionization efficiency of these molecules.[2] Derivatization of oligosaccharides at their reducing end with a tag that is easily ionizable and hydrophobic can significantly enhance their MS signal intensity.[2][3] 2-Hydrazinopyrimidine (2-HPM), a heterocyclic hydrazine, has been shown to be an effective derivatizing agent that allows for rapid and quantitative labeling of oligosaccharides.[2] The presence of an electron-withdrawing N-heterocycle in 2-HPM facilitates the quantitative derivatization of oligosaccharides in as little as 15 minutes.[2] Furthermore, 2-HPM can also act as a co-matrix, further enhancing the MALDI signal of the derivatized oligosaccharides and simplifying sample preparation by avoiding the need for extensive purification steps prior to analysis.[2] This derivatization strategy leads to a significant increase in MALDI intensities, often greater than 10-fold, for both neutral and sialylated oligosaccharides.[2]
Note on this compound: While the user requested information on this compound, the available scientific literature primarily details the use of the closely related compound, 2-hydrazinopyrimidine (2-HPM). The protocols and data presented here are based on studies using 2-HPM. The presence of a hydroxyl group on the pyrimidine ring is not expected to significantly alter the derivatization chemistry at the hydrazine group, and thus the following protocols should be largely applicable.
Quantitative Data Summary
The use of 2-hydrazinopyrimidine for derivatization significantly enhances the signal intensity of oligosaccharides in mass spectrometry.
| Analyte | Signal Enhancement (MALDI-TOF MS) | Reference |
| Neutral Oligosaccharides | > 10-fold | [2] |
| Sialylated Oligosaccharides | > 10-fold | [2] |
Experimental Protocols
This section provides a detailed protocol for the derivatization of N-glycans released from a glycoprotein using 2-hydrazinopyrimidine (2-HPM) for subsequent MALDI-TOF MS analysis.
1. Release of N-glycans from Glycoprotein
This protocol is a general procedure for releasing N-glycans from a glycoprotein using PNGase F.
-
Materials:
-
Glycoprotein sample (e.g., RNase B, chicken ovalbumin)
-
Ammonium bicarbonate (ABC) buffer (50 mM, pH 8.0)
-
PNGase F
-
-
Procedure:
-
Dissolve the glycoprotein sample in ABC buffer.
-
Denature the glycoprotein by heating the solution.
-
Cool the sample to room temperature.
-
Add PNGase F to the glycoprotein solution.
-
Incubate the reaction mixture overnight at 37°C to ensure complete release of N-glycans.[4]
-
2. Derivatization of Released N-glycans with 2-Hydrazinopyrimidine (2-HPM)
-
Materials:
-
Released N-glycan sample
-
2-Hydrazinopyrimidine (2-HPM) solution
-
-
Procedure:
3. MALDI-TOF Mass Spectrometry Analysis
-
Instrumentation:
-
An ultrafleXtreme MALDI TOF-TOF mass spectrometer or equivalent is recommended.[4]
-
-
Procedure:
Visualizations
Caption: Experimental workflow for oligosaccharide analysis.
Caption: Derivatization reaction of an oligosaccharide.
References
- 1. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrazinolysis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinolysis is a chemical reaction involving the cleavage of a chemical bond by hydrazine. In the context of pyrimidine chemistry, this reaction serves as a powerful tool for the structural modification and degradation of the pyrimidine ring. This can lead to the formation of various heterocyclic compounds, most notably pyrazoles, which are valuable scaffolds in medicinal chemistry. The outcome of the hydrazinolysis of pyrimidine derivatives is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions employed, such as temperature, solvent, and the presence of activating groups. These application notes provide a detailed experimental protocol for the hydrazinolysis of pyrimidine derivatives, offering insights into the reaction mechanism and summarizing key quantitative data.
Mechanism of Reaction
The hydrazinolysis of pyrimidines generally proceeds via a nucleophilic attack of hydrazine on the electron-deficient pyrimidine ring. This initial attack is often the rate-determining step and can be facilitated by electron-withdrawing groups on the pyrimidine ring or by N-activation. Following the initial addition, the ring undergoes cleavage and subsequent rearrangement to form a more stable heterocyclic system, typically a pyrazole. For instance, the reaction of 4-phenylpyrimidine with hydrazine is proposed to proceed through a ring-opening mechanism to an intermediate which then cyclizes to form 5-phenyl-1H-pyrazole.[1] In the case of uracil and thymine, hydrazinolysis leads to the formation of pyrazol-3-one and 5-methylpyrazol-3-one, respectively.[2]
Experimental Protocols
This section outlines detailed methodologies for the hydrazinolysis of different classes of pyrimidine derivatives.
Protocol 1: General Hydrazinolysis of Substituted Pyrimidines (Ring Contraction to Pyrazoles)
This protocol is adapted from methodologies involving the conversion of substituted pyrimidines to pyrazoles.[1][3]
Materials:
-
Substituted pyrimidine
-
Triflic anhydride (Tf₂O)
-
Collidine
-
Ethyl acetate (EtOAc), anhydrous
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Pyrimidine Ring (N-Triflylation):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrimidine (1.0 equiv.) in anhydrous ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add collidine (1.0 equiv.) followed by the slow, dropwise addition of triflic anhydride (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours. For less reactive, electron-deficient pyrimidines, heating to 60 °C for 2 hours may be necessary to ensure complete triflylation.[3]
-
-
Hydrazinolysis:
-
Cool the reaction mixture to 35 °C.
-
Add hydrazine hydrate (2.0-3.0 equiv.) dropwise to the mixture.
-
Stir the reaction at 35 °C for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole product.
-
Protocol 2: Hydrazinolysis of Uracil and Thymine Derivatives
This protocol is based on the quantitative degradation of uracil and thymine to their corresponding pyrazolone derivatives.[2]
Materials:
-
Uracil or thymine derivative
-
Hydrazine hydrate
-
Water or ethanol (as solvent)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the uracil or thymine derivative in hydrazine hydrate. A small amount of water or ethanol can be used as a co-solvent if necessary.
-
Heat the reaction mixture to 90 °C.
-
-
Reaction and Monitoring:
-
Maintain the reaction at 90 °C for a period sufficient to ensure complete conversion (typically several hours). The reaction can be monitored by TLC or HPLC.
-
-
Isolation of Products:
-
Upon completion, cool the reaction mixture to room temperature.
-
The pyrazolone product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the excess hydrazine hydrate under reduced pressure.
-
The resulting residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The sugar or sugar phosphate hydrazone byproducts from nucleosides and nucleotides will remain in the aqueous layer.[2]
-
Data Presentation
The following table summarizes quantitative data from the hydrazinolysis of various pyrimidine derivatives.
| Starting Pyrimidine Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Phenylpyrimidine | 5-Phenyl-1H-pyrazole | Tf₂O, collidine, EtOAc; then hydrazine, 35 °C, 18 h | 72 | [1] |
| 4-(4-Methoxyphenyl)pyrimidine | 5-(4-Methoxyphenyl)-1H-pyrazole | Tf₂O, collidine, EtOAc; then hydrazine, 35 °C, 18 h | 60 | [3] |
| 4-(4-(Trifluoromethyl)phenyl)pyrimidine | 5-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | Tf₂O, collidine, EtOAc, 60 °C, 2h; then hydrazine, 35 °C, 18 h | 53 | [3] |
| Uracil | Pyrazol-3-one | Hydrazine hydrate, 90 °C | Quantitative | [2] |
| Thymine | 5-Methylpyrazol-3-one | Hydrazine hydrate, 90 °C | Quantitative | [2] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Hydrazinolysis of Substituted Pyrimidines
Caption: Workflow for the synthesis of pyrazoles via hydrazinolysis of activated pyrimidines.
Logical Relationship in Hydrazinolysis of Uracil/Thymine
Caption: Products of the hydrazinolysis of uracil and thymine derivatives.
References
- 1. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
Application Notes and Protocols for Chlorination Reactions of 2-Hydroxy-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chlorination of 2-Hydroxy-4-hydrazinopyrimidine, a critical transformation for synthesizing versatile intermediates in drug discovery. The resulting product, 2-chloro-4-hydrazinopyrimidine, is a valuable building block for various heterocyclic compounds with significant therapeutic potential.
Introduction
This compound is a bifunctional heterocyclic compound containing both a hydroxyl and a hydrazine group. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including approved drugs. The chlorination of the hydroxyl group at the 2-position is a key synthetic step, converting the relatively unreactive hydroxyl group into a labile chlorine atom, which can readily participate in nucleophilic substitution reactions. This allows for the introduction of diverse functionalities at this position, enabling the generation of compound libraries for drug discovery programs. The hydrazine moiety at the 4-position is also reactive and can undergo various transformations, notably cyclization reactions to form fused heterocyclic systems.
Applications in Drug Development
The primary application of 2-chloro-4-hydrazinopyrimidine in drug development is as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . This class of compounds has garnered significant attention for its potent and selective inhibition of various protein kinases, which are crucial targets in cancer therapy.[1] By reacting 2-chloro-4-hydrazinopyrimidine with appropriate reagents, researchers can construct the pyrazolo[1,5-a]pyrimidine scaffold, which serves as a core structure for developing inhibitors of kinases such as CK2, EGFR, B-Raf, and MEK.[1] These inhibitors have shown promise in the treatment of non-small cell lung cancer and melanoma.[1]
The general synthetic approach involves the reaction of the hydrazine group of 2-chloro-4-hydrazinopyrimidine with a suitable three-carbon synthon, leading to the formation of the fused pyrazole ring. The chlorine atom at the 2-position can then be further functionalized to modulate the biological activity and pharmacokinetic properties of the final compounds.
Reaction Pathway
The chlorination of this compound is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
Caption: General reaction scheme for the chlorination of this compound.
Experimental Protocols
Protocol 1: Chlorination of this compound using POCl₃/PCl₅
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Phosphorus pentachloride (PCl₅)
-
Dry toluene (or another high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a calcium chloride drying tube
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add this compound (1.0 eq).
-
Add dry toluene to the flask to create a slurry.
-
Carefully add phosphorus pentachloride (1.1 eq) to the slurry under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (5-10 eq) to the reaction mixture. The addition is exothermic, and the temperature should be monitored.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Safety Precautions:
-
Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This should be done slowly and with caution.
Quantitative Data
Due to the lack of a specific literature report with quantitative data for the chlorination of this compound, the following table provides representative data for the chlorination of a structurally related compound, 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid, which is then converted to a hydrazinopyrimidine that can be chlorinated. The expected yield for the chlorination of this compound would be in a similar range, though optimization would be required.
| Starting Material | Chlorinating Agent | Product | Yield (%) | Reference |
| 2-Hydroxy-4-hydrazino-6-methylpyrimidine | POCl₃ / PCl₅ | 2,4-Dichloro-6-methyl-hydrazinopyrimidine | Not specified | [2] |
Physicochemical Properties of 2-Chloro-4-hydrazinopyrimidine:
| Property | Value |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol |
| Melting Point | 175-176 °C |
Characterization Data
The structure of the synthesized 2-chloro-4-hydrazinopyrimidine should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyrimidine ring proton and the protons of the hydrazine group. The chemical shifts will be influenced by the electron-withdrawing chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of 2-chloro-4-hydrazinopyrimidine, along with a characteristic isotopic pattern for the chlorine atom.
Note: Specific spectral data for 2-chloro-4-hydrazinopyrimidine is not available in the provided search results. The above are expected characterization methods.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of 2-chloro-4-hydrazinopyrimidine.
Caption: Workflow for the synthesis and purification of 2-chloro-4-hydrazinopyrimidine.
Conclusion
The chlorination of this compound provides a valuable intermediate for the synthesis of medicinally important compounds, particularly pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While the presence of the hydrazine group requires careful handling and reaction control, the transformation can be effectively carried out using standard chlorinating agents like phosphorus oxychloride. The provided protocol serves as a starting point for researchers to develop and optimize the synthesis of 2-chloro-4-hydrazinopyrimidine for their specific drug discovery needs. Further investigation into the reaction scope and optimization of conditions will be beneficial for improving the efficiency and scalability of this important reaction.
References
Application Notes and Protocols: 2-Hydroxy-4-hydrazinopyrimidine in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-hydrazinopyrimidine is a versatile heterocyclic building block with significant potential in the synthesis of fused pyrimidine derivatives, particularly pyrazolo[1,5-a]pyrimidines. These scaffolds are of great interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors for cancer therapy. The reaction of the hydrazinyl group of this compound with 1,3-dielectrophilic compounds, such as β-dicarbonyl compounds, proceeds via a cyclocondensation reaction. This reaction is mechanistically analogous to a [3+2] cycloaddition, providing a straightforward and efficient route to the pyrazolo[1,5-a]pyrimidine core. This document provides detailed application notes and a representative experimental protocol for this class of reactions.
Application in Cycloaddition Reactions
The primary application of this compound in this context is its use as a synthon for the construction of the pyrazolo[1,5-a]pyrimidine ring system. The hydrazine moiety acts as a binucleophile, reacting with 1,3-dicarbonyl compounds to form a pyrazole ring fused to the pyrimidine core. This transformation is a powerful tool for generating molecular diversity for screening in drug discovery programs.
Reaction Principle
The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine. The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound.
Data Presentation: Cycloaddition of this compound with Various 1,3-Dicarbonyl Compounds
The following table summarizes the expected products and typical reaction conditions for the cycloaddition of this compound with a range of 1,3-dicarbonyl compounds. Please note that the yields are estimates based on similar reported reactions.
| 1,3-Dicarbonyl Compound | Product | Solvent | Catalyst | Temperature (°C) | Estimated Yield (%) |
| Pentane-2,4-dione | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol | Ethanol | Acetic Acid (catalytic) | Reflux | 85-95 |
| Ethyl acetoacetate | 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-2-ol | Acetic Acid | None | Reflux | 80-90 |
| Dibenzoylmethane | 5,7-Diphenylpyrazolo[1,5-a]pyrimidin-2-ol | Ethanol/Acetic Acid | Acetic Acid (catalytic) | Reflux | 75-85 |
| 1,1,1-Trifluoro-2,4-pentanedione | 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ol | Ethanol | Acetic Acid (catalytic) | Reflux | 70-80 |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol via the cycloaddition reaction of this compound with pentane-2,4-dione.
Materials:
-
This compound
-
Pentane-2,4-dione (Acetylacetone)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.26 g, 10 mmol).
-
Solvent Addition: To the flask, add absolute ethanol (40 mL). Stir the suspension at room temperature for 10 minutes.
-
Reagent Addition: Add pentane-2,4-dione (1.1 mL, 11 mmol, 1.1 equivalents) to the suspension, followed by the addition of 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C. The structure of the synthesized 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and isolation of the target pyrazolo[1,5-a]pyrimidine.
Conclusion
The cycloaddition (cyclocondensation) reaction of this compound with 1,3-dicarbonyl compounds represents a robust and efficient method for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are valuable scaffolds in the development of new therapeutic agents. The provided protocol offers a reliable starting point for researchers to explore this chemistry further and generate novel compounds for biological evaluation.
Application Notes and Protocols: 2-Hydroxy-4-hydrazinopyrimidine as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxy-4-hydrazinopyrimidine as a key intermediate in the preparation of a diverse range of fused heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their demonstrated biological activities, including kinase inhibition.
Introduction
This compound is a bifunctional molecule incorporating both a nucleophilic hydrazine moiety and a pyrimidine ring. This unique structural arrangement makes it an ideal precursor for the construction of various fused heterocyclic systems through cyclocondensation reactions. The resulting compounds, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, are recognized as privileged structures in drug discovery, often exhibiting potent and selective inhibition of protein kinases involved in cell proliferation and signaling pathways.
Synthesis of Fused Heterocyclic Systems
The hydrazine group of this compound readily reacts with various electrophilic reagents, leading to the formation of five- or six-membered rings fused to the pyrimidine core.
Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidines
A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves the reaction of a hydrazinopyrimidine with a β-dicarbonyl compound or its equivalent. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with concomitant dehydration.
Experimental Protocol: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine
Materials:
-
3-Aminopyrazole-4-carboxamide hemisulphate
-
Formamide
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Acetone
-
Activated charcoal
Procedure:
-
A suspension of 3-aminopyrazole-4-carboxamide hemisulphate (113 g) in formamide (325 ml) is stirred and heated to 145 °C.
-
The reaction mixture is maintained at 145 °C for 5 hours.
-
After cooling to 30 °C, the crude product is collected by filtration.
-
The collected solid is washed sequentially with formamide (2 x 50 ml), water (2 x 150 ml), and acetone (2 x 100 ml).
-
For recrystallization, the crude product (79 g) is dissolved in a solution of sodium hydroxide (25 g) in water (1200 ml) at 25 °C.
-
The solution is treated with activated charcoal (8 g), filtered, and the product is reprecipitated by the addition of concentrated hydrochloric acid to a pH of 5.
-
The purified product is collected by filtration, washed with cold water (2 x 300 ml) and acetone (2 x 200 ml), and dried in vacuo at 60 °C.
Quantitative Data Summary
| Reactant | Amount | Product | Yield |
| 3-Aminopyrazole-4-carboxamide hemisulphate | 113 g | 4-Hydroxypyrazolo[3,4-d]pyrimidine | 80% |
General Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Generalized workflow for the synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidines.
Synthesis of[2][3][4]Triazolo[4,3-c]pyrimidines
The fusion of a triazole ring to the pyrimidine core can be achieved by reacting this compound with various one-carbon electrophiles such as orthoesters, formic acid, or carbon disulfide followed by alkylation.
Experimental Protocol: General Procedure for the Synthesis of[2][3][4]Triazolo[1,5-c]pyrimidines from a Hydrazinopyrimidine Derivative
The following protocol for the reaction of a hydrazino-pyranopyrimidine with triethyl orthoformate illustrates the general conditions for the formation of a triazolopyrimidine ring system.[5]
Materials:
-
9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[2]benzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one (3.91 g, 0.01 mol)
-
Triethyl orthoformate (0.01 mol)
-
Dry benzene (30 mL)
Procedure:
-
A solution of the hydrazino-pyranopyrimidine derivative (0.01 mol) and triethyl orthoformate (0.01 mol) in dry benzene (30 mL) is refluxed for 6 hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent to afford the[2][3][4]triazolo[1,5-c]pyrimidine product.
Quantitative Data Summary
| Reactant | Amount (mol) | Reagent | Amount (mol) | Product | Yield |
| 9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[2]benzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one | 0.01 | Triethyl orthoformate | 0.01 | 14-(4'-Chlorophenyl)-13H,14H-[2]benzopyrano[3',4':5,6]pyrano[3,2-e][2][3][4]triazolo [1,5-c]-pyrimidine-13-one | 78% |
General Workflow for Triazolopyrimidine Synthesis
Caption: Generalized workflow for the synthesis of 7-hydroxy-[2][3][4]triazolo[4,3-c]pyrimidines.
Biological Applications and Signaling Pathways
Derivatives of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine nucleus of ATP, enabling it to bind to the ATP-binding site of various kinases and inhibit their activity.[2][6] Several compounds based on this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[2][6][7]
Triazolopyrimidines in Signal Transduction Inhibition
Similarly, triazolopyrimidine derivatives have been developed as potent inhibitors of key signaling kinases. For instance, certain[2][3][4]triazolo[1,5-c]pyrimidine derivatives have been shown to inhibit the EGFR signaling pathway, affecting downstream effectors such as Akt and Erk1/2.[8]
Inhibition of the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell growth and proliferation. Overexpression or mutations in EGFR are common in various cancers, making it an important therapeutic target.
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[2][3][4]triazolopyrimidine derivative.
This diagram illustrates how a pyrazolo[2][3][4]triazolopyrimidine-based inhibitor can block the activation of EGFR, thereby preventing the downstream signaling through the PI3K/Akt and RAS/RAF/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation and survival.[8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of fused heterocyclic compounds. The straightforward and efficient cyclocondensation reactions it undergoes provide access to important scaffolds like pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. The demonstrated potential of these heterocyclic systems as potent kinase inhibitors underscores the importance of this compound in modern drug discovery and development. The provided protocols and workflows serve as a foundation for researchers to explore the full synthetic potential of this key intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 4. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-4-hydrazinopyrimidine as a Derivatizing Reagent for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-hydrazinopyrimidine is a versatile derivatizing reagent employed in the sensitive detection and quantification of carbonyl compounds, such as aldehydes and ketones. The hydrazine moiety of this compound reacts with the carbonyl group to form a stable hydrazone derivative. This derivatization enhances the detectability of the analyte, particularly in complex matrices, by introducing a chromophore that can be readily detected by UV-Vis spectrophotometry. This application note provides a detailed protocol for the use of this compound as a derivatizing reagent for the analysis of carbonyl compounds by High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3310-41-6 | |
| Molecular Formula | C₄H₆N₄O | |
| Molecular Weight | 126.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 305-310 °C (decomposes) | |
| Predicted pKa | 8.11 ± 0.20 | |
| Solubility | Moderately soluble in ethanol |
Principle of Derivatization
The derivatization of carbonyl compounds with this compound proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a stable hydrazone with a C=N double bond. This reaction is typically acid-catalyzed.
Below is a diagram illustrating the general reaction mechanism.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Sodium acetate
-
Glacial acetic acid
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Sonication bath
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mM): Dissolve 12.6 mg of this compound in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water. Sonicate briefly to aid dissolution. This solution should be prepared fresh daily.
-
Carbonyl Compound Stock Solutions (100 mM): Prepare individual stock solutions of the target carbonyl compounds in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range (e.g., 1 µM to 100 µM).
-
Acetate Buffer (0.1 M, pH 4.5): Dissolve 8.2 g of sodium acetate in 1 L of water. Adjust the pH to 4.5 with glacial acetic acid.
Derivatization Procedure
-
Sample Preparation: For liquid samples, dilute an appropriate volume with the acetate buffer. For solid samples, perform a suitable extraction followed by dilution with the buffer.
-
Reaction Mixture: In a clean vial, mix 100 µL of the sample or standard solution with 100 µL of the 10 mM this compound solution.
-
Reaction Conditions: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Cooling and Filtration: After incubation, cool the reaction mixture to room temperature. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
The following diagram outlines the experimental workflow.
HPLC Analysis
The separation of the hydrazone derivatives can be achieved using a reversed-phase HPLC method. The following conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 350-380 nm (requires optimization) |
Note: The optimal detection wavelength should be determined by acquiring the UV spectrum of the derivatized standards using a DAD detector to identify the wavelength of maximum absorbance (λmax). Based on structurally similar hydrazones, a λmax in the range of 350-380 nm is expected.
Data Presentation
Quantitative data should be summarized for clear comparison. An example of a calibration curve data table is provided below.
| Standard Concentration (µM) | Peak Area (mAU*s) |
| 1 | Insert Value |
| 5 | Insert Value |
| 10 | Insert Value |
| 25 | Insert Value |
| 50 | Insert Value |
| 100 | Insert Value |
Discussion
The formation of hydrazones is pH-dependent. The predicted pKa of this compound is approximately 8.11. The derivatization reaction is typically carried out under slightly acidic conditions (pH 4-5) to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, while ensuring a sufficient concentration of the free hydrazine nucleophile.
The stability of the resulting hydrazone derivatives is generally good, allowing for reproducible analysis. However, it is recommended to analyze the derivatized samples within 24 hours for best results.
Conclusion
This compound is an effective derivatizing reagent for the analysis of carbonyl compounds by HPLC. The protocol described provides a robust starting point for method development. Optimization of the reaction conditions and HPLC parameters may be necessary depending on the specific carbonyl compounds of interest and the sample matrix.
Synthesis of Novel Pyrimidine-Hydrazone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel pyrimidine-hydrazone compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds have shown promise as antimicrobial and anticancer agents.[1][2][3][4]
I. Synthetic Methodologies
The synthesis of pyrimidine-hydrazone derivatives is a versatile process that allows for the introduction of a wide array of functional groups, enabling the fine-tuning of their biological activities. A common and effective synthetic route involves a multi-step process, beginning with the formation of a pyrimidine core, followed by the introduction of a hydrazide moiety, and culminating in the condensation with various aldehydes or ketones to yield the final hydrazone products.
A representative synthetic scheme is the preparation of N'-(arylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide derivatives. This method involves the initial reaction of a mercaptopyrimidine with an ethyl haloacetate to form an intermediate ester, which is then converted to the corresponding hydrazide. The final pyrimidine-hydrazones are obtained by reacting the hydrazide with a variety of substituted aromatic aldehydes.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of pyrimidine-hydrazone compounds.
II. Experimental Protocols
This section provides detailed protocols for the synthesis of a representative pyrimidine-hydrazone compound and its characterization, as well as for the evaluation of its biological activity.
Protocol 1: Synthesis of N'-(4-bromobenzylidene)-2-((2-(diethylamino)-6-methylpyrimidin-4-yl)oxy)acetohydrazide
This protocol is adapted from a known synthetic procedure for pyrimidine-hydrazone derivatives with mosquitocidal activity.
Materials:
-
2-(diethylamino)-6-methylpyrimidin-4-ol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Ethanol
-
Hydrazine hydrate (80%)
-
4-Bromobenzaldehyde
-
Glacial acetic acid
Procedure:
-
Synthesis of Ethyl 2-((2-(diethylamino)-6-methylpyrimidin-4-yl)oxy)acetate:
-
To a solution of 2-(diethylamino)-6-methylpyrimidin-4-ol (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol) and ethyl chloroacetate (12 mmol).
-
Reflux the mixture for 8 hours.
-
After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, petroleum ether:ethyl acetate = 3:1) to obtain the ester intermediate.
-
-
Synthesis of 2-((2-(diethylamino)-6-methylpyrimidin-4-yl)oxy)acetohydrazide:
-
Dissolve the obtained ester (5 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (80%, 10 mmol) and reflux the mixture for 6 hours.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazide.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Synthesis of N'-(4-bromobenzylidene)-2-((2-(diethylamino)-6-methylpyrimidin-4-yl)oxy)acetohydrazide:
-
To a solution of the hydrazide (2 mmol) in ethanol (20 mL), add 4-bromobenzaldehyde (2 mmol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from ethanol to yield the final product.
-
Protocol 2: Spectral Characterization
The synthesized compounds should be characterized using various spectroscopic techniques to confirm their structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectra to identify the characteristic functional groups. Key peaks to observe include: N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1660-1680 cm⁻¹), and C=N stretching of the hydrazone (around 1600-1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the detailed structure. The chemical shifts of the protons and carbons will confirm the connectivity of the atoms in the molecule. For example, the azomethine proton (-N=CH-) of the hydrazone typically appears as a singlet in the range of 8.0-9.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Perform mass spectrometry to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of the target molecule.
Protocol 3: In Vitro Antimicrobial Activity Assay (Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized pyrimidine-hydrazone compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum with a turbidity equivalent to 0.5 McFarland standard and dilute it to the appropriate concentration.
-
Add 10 µL of the diluted microbial suspension to each well.
-
Include positive controls (broth with inoculum) and negative controls (broth only). Also, include wells with a standard antimicrobial drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrimidine-hydrazone compounds
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds and the standard drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
III. Data Presentation
Table 1: Antimicrobial Activity of Novel Pyrimidine-Hydrazone Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 3a | 62.5 | 125 | 250 | 125 | [5] |
| 3b | 125 | 250 | 500 | 250 | [5] |
| 3c | 250 | 500 | >500 | 500 | [5] |
| Compound A | 12.5 | 25 | 50 | 25 | [3] |
| Compound B | 6.25 | 12.5 | 25 | 12.5 | [3] |
| Ciprofloxacin | 0.5 | 1 | 2 | - | Standard |
| Fluconazole | - | - | - | 8 | Standard |
Table 2: Anticancer Activity of Novel Pyrimidine-Hydrazone Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| PY-HZ-1 | 5.2 | 8.1 | 6.5 | [6] |
| PY-HZ-2 | 2.8 | 4.5 | 3.9 | [6] |
| PY-HZ-3 | 10.5 | 15.2 | 12.8 | [6] |
| Compound X | 0.11 | - | - | [7] |
| Compound Y | 1.09 | - | - | [7] |
| Doxorubicin | 0.8 | 1.2 | 0.9 | Standard |
IV. Mechanism of Action: Anticancer Activity
Several studies suggest that pyrimidine-hydrazone derivatives exert their anticancer effects through multiple mechanisms. One of the proposed mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway.[5] Some compounds have also been identified as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[3]
Signaling Pathway: Induction of Apoptosis by a Pyrimidine-Hydrazone Compound
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a novel pyrimidine-hydrazone compound.
This pathway suggests that the pyrimidine-hydrazone compound may inhibit topoisomerase IIα, leading to DNA damage.[3] This damage, in turn, can trigger the intrinsic apoptotic pathway by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[8] This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then activates a cascade of caspases, ultimately resulting in apoptosis.[5]
V. Conclusion
The synthetic accessibility and the diverse biological activities of pyrimidine-hydrazone compounds make them a promising scaffold for the development of new therapeutic agents. The protocols and data presented here provide a framework for researchers to synthesize, characterize, and evaluate novel derivatives in this chemical class for their potential applications in drug discovery. Further investigation into their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation, and docking studies of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c] [1,2,4]triazol-3-yl)thio)acetohydrazides | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Hydroxy-4-hydrazinopyrimidine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Hydroxy-4-hydrazinopyrimidine. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main, well-established methods for the synthesis of this compound. The first involves the reaction of a 2-hydroxy-4-mercaptopyrimidine derivative with hydrazine.[1] The second, and more common, method is the nucleophilic aromatic substitution of a 2-hydroxy-4-chloropyrimidine with hydrazine hydrate.
Q2: What is the crucial first step in the synthesis of this compound?
A2: A critical initial step is the preparation of the pyrimidine ring. This can be achieved through the cyclization of ethyl cyanoacetate and thiocarbamide in the presence of sodium acetate to form 6-amino-4-hydroxy-2-mercaptopyrimidine.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product.[3] A common solvent system for developing the TLC plate is a mixture of a nonpolar solvent like ethyl acetate and a more polar solvent such as methanol.[3]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: The most significant side reaction is the di-substitution of the pyrimidine ring, where hydrazine reacts at multiple positions, leading to the formation of impurities that can be challenging to remove and will lower the yield of the desired product.[4] Other potential side reactions include hydrolysis of the starting material or product and, under harsh conditions, ring-opening of the pyrimidine structure.[5]
Q5: How can the formation of the di-substituted byproduct be minimized?
A5: Careful control of the reaction conditions is essential. Key strategies include:
-
Stoichiometric Control : Using a slight excess of hydrazine hydrate (around 1.1 to 1.2 equivalents) can favor mono-substitution.[4]
-
Temperature Control : Performing the reaction at low to moderate temperatures and adding the hydrazine hydrate slowly can significantly improve the selectivity for the desired product.[4]
Experimental Protocols
Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine from 2-Chloro-4,6-dimethylpyrimidine
A representative experimental protocol is as follows:
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (1 mmol) in ethanol (10 mL), add hydrazine hydrate (5 mmol, 5 equivalents).
-
Heat the reaction mixture at reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
Data Presentation
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | 2-chloro-4,6-dimethylpyrimidine | High purity is crucial to avoid side reactions. |
| Reagent | Hydrazine Hydrate | Use 2-10 equivalents; an excess is generally used to ensure complete conversion. |
| Solvent | Ethanol | A common and effective solvent for this reaction. |
| Temperature | Reflux | Heating is often necessary to drive the reaction to completion. |
| Reaction Time | Varies | Monitor by TLC to determine the optimal reaction time. |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Incomplete reaction. | Ensure the quality of the starting material is high. Confirm the concentration of the hydrazine hydrate solution. |
| Low reaction temperature. | While low temperatures are important during the addition of hydrazine hydrate to control exothermicity and selectivity, the overall reaction may need to be warmed to proceed to completion. | |
| Presence of Significant Impurities | Excessive di-substitution. | Carefully control the stoichiometry of hydrazine hydrate, using a slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely using TLC or HPLC to avoid prolonged reaction times.[4] |
| Hydrolyzed impurities. | If the starting materials or product are susceptible to hydrolysis, minimize exposure to water during the reaction and work-up by using dry solvents. | |
| Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. A slight excess of hydrazine hydrate and an adequate reaction time are necessary. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of 2-Hydroxy-4-hydrazinopyrimidine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Hydroxy-4-hydrazinopyrimidine via recrystallization. This resource offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions to ensure successful purification.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the methodology for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bars
-
Vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
Solvent Selection: Based on available data, 95% ethanol is a suitable solvent for the recrystallization of this compound. The compound exhibits moderate solubility in hot ethanol and low solubility at room temperature.[1]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 95% ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.
-
Gradually add more hot 95% ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution (approximately 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent contamination and solvent evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's decomposition temperature (decomposes at 305-310 °C) or dry under vacuum.[1]
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis can be performed using techniques such as NMR, IR, or chromatography if required.
-
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The compound is highly soluble in the solvent even at low temperatures. | Consider using a different solvent or a mixed-solvent system. | |
| Oiling out (formation of a liquid instead of solid crystals). | The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help. |
| The presence of significant impurities can lower the melting point of the crude product. | Purify the crude material by another method (e.g., column chromatography) before recrystallization. | |
| Low yield of purified crystals. | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is preheated. Add a small amount of extra hot solvent before filtration and then evaporate it after. | |
| The crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Colored crystals are obtained. | The presence of colored impurities that were not removed. | Use activated charcoal during the recrystallization process. Ensure the starting material is of reasonable purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, 95% ethanol is a good solvent as this compound shows moderate solubility in it when hot and low solubility when cold.[1]
Q2: My compound is not dissolving in hot ethanol. What should I do?
A2: Ensure you are using a sufficient amount of solvent and that it is at or near its boiling point. If it still does not dissolve, it's possible that your starting material contains a significant amount of insoluble impurities. In such cases, perform a hot filtration to remove the insoluble material before proceeding with the crystallization.
Q3: How can I improve the purity of my final product?
A3: For optimal purity, ensure slow cooling of the saturated solution to allow for the formation of well-defined crystals. A second recrystallization step can also be performed if the initial purity is not satisfactory.
Q4: What safety precautions should I take when working with this compound and ethanol?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethanol is flammable, so avoid open flames. This compound is classified as an irritant, so avoid inhalation, ingestion, and skin contact.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O | [1] |
| Molecular Weight | 126.12 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 305-310 °C (decomposes) | [1] |
| Solubility | Soluble in organic solvents like ethanol | [1] |
Table 2: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Moderate | Potentially suitable, may require a large volume. |
| Ethanol (95%) | Low | High | Recommended |
| Methanol | Low | High | Likely suitable, similar to ethanol. |
| Acetone | Moderate | High | May have too high solubility at room temperature for good yield. |
| Dichloromethane | Very Low | Low | Unsuitable |
| Hexane | Insoluble | Insoluble | Unsuitable |
Visualizations
References
Technical Support Center: Synthesis of 2-Hydroxy-4-hydrazinopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-hydrazinopyrimidine.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound. This guide outlines potential problems, their likely causes, and recommended solutions. The primary synthetic route addressed involves the reaction of a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) with hydrazine.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Byproduct(s) |
| Low yield of desired product | - Incomplete reaction. - Formation of significant amounts of byproducts. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Adjust the stoichiometry of hydrazine hydrate; a slight excess (1.1-1.2 equivalents) can favor mono-substitution. - Optimize the reaction temperature. While initial addition of hydrazine may require cooling to control exothermicity, the reaction may need to be warmed to proceed to completion. | - 2,4-Dihydrazinopyrimidine - 2,4-Dihydroxypyrimidine |
| Presence of a significant amount of a higher molecular weight impurity | Over-reaction with hydrazine, leading to di-substitution. | - Carefully control the stoichiometry of hydrazine. Use of hydrazine monohydrate can sometimes offer better control than anhydrous hydrazine. - Maintain a lower reaction temperature during and after the addition of hydrazine. | - 2,4-Dihydrazinopyrimidine |
| Presence of a significant amount of a lower molecular weight impurity | Hydrolysis of the starting material or chlorinated intermediate. | - Ensure the use of anhydrous solvents and reagents if the reaction is sensitive to moisture. - Minimize exposure of reaction intermediates to water during work-up. | - 2,4-Dihydroxypyrimidine (Uracil) |
| Difficult purification of the final product | - Co-precipitation of the desired product and byproducts. - Similar solubility profiles of the product and byproducts. | - Recrystallization from a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective. Slow cooling can improve crystal purity.[1][2][3][4][5] - Column chromatography may be necessary if recrystallization is ineffective, although it can be challenging for polar compounds. | - 2,4-Dihydrazinopyrimidine - 2,4-Dihydroxypyrimidine |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound when using a di-substituted pyrimidine as a starting material?
A1: The most common byproducts are typically the result of di-substitution and hydrolysis. These include:
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2,4-Dihydrazinopyrimidine: This byproduct forms when both leaving groups on the pyrimidine ring are substituted by hydrazine. Its formation is favored by an excess of hydrazine and higher reaction temperatures.
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2,4-Dihydroxypyrimidine (Uracil): This can be formed by the hydrolysis of the starting material (e.g., 2,4-dichloropyrimidine) or a chlorinated intermediate, especially if aqueous conditions are present during the reaction or work-up.
Q2: How can I minimize the formation of the 2,4-dihydrazinopyrimidine byproduct?
A2: To minimize the formation of the di-substituted byproduct, careful control of the reaction conditions is crucial. Key strategies include:
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Stoichiometric Control: Use a carefully measured amount of hydrazine, often a slight excess (e.g., 1.1-1.2 equivalents), to favor mono-substitution.
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Temperature Control: Add the hydrazine solution slowly while maintaining a low reaction temperature to control the exothermic reaction and improve selectivity. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion of the mono-substitution.
Q3: What is a suitable experimental protocol for the synthesis of this compound from a 2,4-disubstituted pyrimidine?
A3: A general procedure starting from a 2-substituted-4-chloropyrimidine is as follows. Please note that optimization for specific substrates is recommended.
Experimental Protocol: Synthesis of this compound
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Materials:
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2-Substituted-4-chloropyrimidine (e.g., 2-ethoxy-4-chloropyrimidine)
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Hydrazine monohydrate
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Ethanol
-
-
Procedure:
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Dissolve the 2-substituted-4-chloropyrimidine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrazine monohydrate (1.1-1.2 equivalents) in ethanol to the cooled solution with stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for a specified time (monitoring by TLC is recommended to determine completion). Gentle heating may be required.
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Upon reaction completion, the product may precipitate. If so, cool the mixture and collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
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Wash the collected solid with cold ethanol to remove soluble impurities.
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Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
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Q4: How can I effectively purify the synthesized this compound?
A4: Recrystallization is the most common and effective method for purifying this compound.[1][2][3][4][5]
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Solvent Selection: Ethanol is a commonly used solvent. A mixed solvent system, such as ethanol and water, can also be effective. The ideal solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain in solution upon cooling.
-
Procedure:
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Dissolve the crude product in a minimum amount of hot ethanol.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
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If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
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Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
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Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways leading to the desired product and common byproducts.
References
Technical Support Center: Synthesis of 2-Hydroxy-4-hydrazinopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Hydroxy-4-hydrazinopyrimidine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. | Ensure the purity of starting materials such as 2-hydroxy-4-mercaptopyrimidine or 2,4-dichloropyrimidine derivatives using appropriate analytical techniques (e.g., NMR, melting point). | |
| Incorrect stoichiometry: An incorrect ratio of reactants, particularly hydrazine, can lead to poor conversion. | Carefully measure and use the correct molar ratios of reactants as specified in the protocol. For reactions involving di-substituted pyrimidines, precise control of the hydrazine amount is crucial to avoid side reactions. | |
| Formation of Multiple Products/Impurities | Side reactions: For dihalopyrimidine routes, di-substitution with hydrazine can be a significant side reaction. | Control the stoichiometry of hydrazine hydrate carefully; a slight excess is often recommended to favor mono-substitution. Maintain a low reaction temperature during the addition of hydrazine to improve selectivity. |
| Decomposition of product: The product may be sensitive to high temperatures or prolonged reaction times. | Avoid excessive heating and monitor the reaction to stop it once the starting material is consumed. | |
| Starting material degradation: The starting materials may not be stable under the reaction conditions. | Ensure that the chosen solvent and temperature are appropriate for the stability of your starting pyrimidine derivative. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent: This can lead to low recovery during filtration. | If the product is soluble, consider concentrating the reaction mixture under reduced pressure before filtration. Alternatively, an anti-solvent can be added to precipitate the product. |
| Product co-precipitates with byproducts: Impurities may crystallize along with the desired product. | Recrystallization from a suitable solvent system is recommended. Ethanol or an ethanol/water mixture can be effective for purifying this compound.[1] | |
| Oily or gummy product obtained: This indicates the presence of impurities or residual solvent. | Try triturating the crude product with a non-polar solvent to induce crystallization. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most common precursors are 2-hydroxy-4-mercaptopyrimidine derivatives and 2,4-dihalopyrimidine derivatives. A common method involves the reaction of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine in an ethanolic solution.[2] Another approach utilizes 2,4-dichloropyrimidines, where the chlorine atoms are displaced by hydrazine.
Q2: What is the role of temperature in the reaction with hydrazine?
A2: Temperature control is critical. For the reaction of dihalopyrimidines, adding hydrazine hydrate at a low temperature (e.g., 5-10°C) can significantly improve the selectivity for the desired mono-substituted product and minimize the formation of the di-substituted byproduct. After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q4: What is a suitable solvent for the synthesis?
A4: Ethanol is a commonly used solvent for the reaction of 2-hydroxy-4-mercaptopyrimidine derivatives with hydrazine.[2] For reactions involving dihalopyrimidines, a variety of organic solvents can be used, and the choice may influence the reaction's regioselectivity.
Q5: How can I purify the final product?
A5: The crude product can often be purified by recrystallization. Ethanol or a mixture of ethanol and water is a common choice for recrystallizing this compound. Washing the filtered solid with cold water and then ethanol can also help remove impurities.
Experimental Protocols
Protocol 1: Synthesis from 2-Hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid
This protocol is based on the hydrazinolysis of a mercaptopyrimidine derivative.
Materials:
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2-Hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid
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Hydrazine hydrate
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Ethanol
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Filtration apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid in ethanol.
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Add hydrazine hydrate to the suspension. The molar ratio should be optimized, but a slight excess of hydrazine is typically used.
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Heat the reaction mixture to reflux with constant stirring.
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Monitor the reaction progress by TLC. The reaction time can vary but is often in the range of several hours.
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Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with cold ethanol to remove any unreacted hydrazine and other soluble impurities.
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Dry the purified product under vacuum.
Protocol 2: Synthesis from a 2,4-Dichloropyrimidine Derivative
This protocol outlines the synthesis via nucleophilic aromatic substitution.
Materials:
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A suitable 2,4-dichloropyrimidine derivative (e.g., 2,4-dichloro-6-hydroxypyrimidine)
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Hydrazine hydrate
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An appropriate organic solvent (e.g., ethanol, isopropanol)
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Round-bottom flask
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Dropping funnel
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Stirring apparatus
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Cooling bath (ice-water)
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Filtration apparatus
Procedure:
-
Dissolve the 2,4-dichloropyrimidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice-water bath to 5-10°C.
-
Slowly add a solution of hydrazine hydrate (typically a slight molar excess) to the cooled reaction mixture via the dropping funnel while maintaining the temperature.
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After the addition is complete, continue stirring the reaction mixture at a low temperature for a short period, then allow it to warm to room temperature.
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Monitor the reaction by TLC to determine completion.
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Upon completion, the product may precipitate. If necessary, cool the mixture to enhance crystallization.
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Collect the product by vacuum filtration.
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Wash the solid with cold solvent to remove impurities.
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Recrystallize the crude product from a suitable solvent like ethanol if further purification is needed.
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Dry the final product under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its derivatives.
Table 1: Synthesis via Hydrazinolysis of Mercaptopyrimidine Derivatives
| Starting Material | Hydrazine Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid | Excess | Ethanol | Reflux | Not specified | >75 | [2] |
| Ethyl 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylate | Excess | Ethanol | 150-160 (no solvent) | Not specified | Not specified |
Table 2: Synthesis via Nucleophilic Substitution of Dihalopyrimidine Derivatives
| Starting Material | Hydrazine Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-dichloro-6-hydroxypyrimidine | ~1.1 - 1.2 | Ethanol | 5-10 then RT | ~1-2 | Moderate to high | General procedure |
| 2,4-dichloropyrimidine | Varies | Various | Varies | Varies | Varies |
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a key reaction mechanism.
Caption: Experimental workflow for the synthesis from a mercaptopyrimidine derivative.
Caption: Experimental workflow for the synthesis from a dihalopyrimidine derivative.
Caption: Simplified mechanism of nucleophilic aromatic substitution.
References
stability and degradation of 2-Hydroxy-4-hydrazinopyrimidine under different conditions
Disclaimer: Specific stability and degradation data for 2-Hydroxy-4-hydrazinopyrimidine is limited in publicly available literature. The information provided below is based on general principles of heterocyclic and hydrazine chemistry, as well as data from structurally related pyrimidine derivatives. It is intended to serve as a guide for researchers and professionals in drug development. All experimental work should be conducted with appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light and moisture.[1] Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidative degradation. Refrigeration (2-8 °C) is also a common practice for storing reactive heterocyclic compounds.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, which contains a pyrimidine ring with hydroxyl and hydrazine substituents, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The hydrazino group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 2,4-dihydroxypyrimidine (uracil) and hydrazine.
-
Oxidation: The hydrazine moiety is prone to oxidation, which can lead to the formation of diimide and other oxidized species, potentially resulting in the formation of 2-hydroxypyrimidine.[2][3][4][5] Atmospheric oxygen or residual peroxides in solvents can initiate this process.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many heterocyclic compounds.[6][7] The pyrimidine ring and the hydrazine group can both be susceptible to photolytic cleavage or rearrangement.
-
Thermal Degradation: High temperatures can lead to decomposition of the molecule.[8][9] The specific degradation products will depend on the temperature and the presence of other reactive species.
Q3: Are there any known incompatibilities for this compound?
A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to cause rapid degradation of the compound. Contact with certain metals that can catalyze oxidation should also be minimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after short-term storage of a solution. | Oxidative Degradation: The hydrazine group is sensitive to oxidation by dissolved oxygen or peroxide impurities in the solvent. | 1. Prepare fresh solutions before use. 2. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). 3. Store solutions under an inert atmosphere. 4. Consider adding an antioxidant if compatible with the experimental setup. |
| Loss of compound during workup involving acidic or basic conditions. | Hydrolytic Degradation: The hydrazino group may be cleaved under strong acidic or basic conditions. | 1. If possible, perform reactions and extractions under neutral or near-neutral pH conditions. 2. Minimize the exposure time to acidic or basic environments. 3. Use milder acids or bases if the reaction chemistry allows. 4. Perform a stability study at different pH values to determine the optimal range. |
| Discoloration of the solid compound or solutions upon exposure to light. | Photodegradation: The compound is likely sensitive to light. | 1. Store the solid compound in amber vials or protected from light. 2. Prepare and handle solutions in a dark room or under amber light. 3. Use amber-colored glassware or wrap experimental setups in aluminum foil. |
| Inconsistent results in bioassays. | Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of the bioassay. | 1. Assess the stability of the compound in the assay medium over the time course of the experiment. 2. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous medium immediately before use. 3. Include stability-indicating controls in the assay. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides a hypothetical summary based on the expected behavior of similar compounds. This should be used as a reference for designing stability studies.
| Condition | Parameter | Expected Outcome | Influencing Factors |
| Hydrolysis | Half-life (t1/2) | Decreases at acidic and alkaline pH | pH, Temperature, Buffer composition |
| Oxidation | Degradation Rate | Increases in the presence of oxidants | Oxygen concentration, Presence of metal ions, Light |
| Photostability | % Degradation | Increases with light intensity and duration | Wavelength of light, Presence of photosensitizers |
| Thermal Stability | Decomposition Temp. | Expected to be high, but degradation can occur at lower temperatures over time. | Temperature, Presence of impurities |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific analytical methods.
Protocol 1: Hydrolytic Stability Study
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water (for neutral hydrolysis), and 0.1 M NaOH.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples.
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Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Protocol 2: Oxidative Degradation Study
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
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Addition of Oxidant: Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Study
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Sample Preparation: Place the solid compound and a solution of the compound in transparent containers. Prepare a dark control sample wrapped in aluminum foil.
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Exposure: Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Analysis: After the exposure period, analyze the solid (dissolved in a suitable solvent) and solution samples by HPLC.
Protocol 4: Thermal Degradation Study
-
Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Sampling: Remove samples at specified time points.
-
Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.
Visualizations
Below are diagrams illustrating a general experimental workflow for stability testing and a potential degradation pathway for this compound.
Caption: General workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. pharmasm.com [pharmasm.com]
- 2. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Pyrimidine Synthesis Troubleshooting Guide
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: Key parameters to control include the purity of starting materials, stoichiometry of reactants, choice of catalyst and its concentration, reaction temperature, and solvent.[1][2] Many reactions are also sensitive to air and moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: My reaction is not going to completion, and I observe a significant amount of unreacted starting materials. What are the likely causes?
A2: Low conversion can be due to several factors including an inactive or insufficient amount of catalyst, suboptimal reaction temperature or time, or impure reactants.[1][2] Steric hindrance from bulky substituents on your starting materials can also slow down the reaction.[2]
Q3: How can I minimize the formation of side products in my reaction?
A3: Minimizing side products often involves optimizing reaction conditions. Lowering the reaction temperature can be effective, as higher temperatures can favor competing reaction pathways.[1] The choice of catalyst and the order of reagent addition can also significantly influence the selectivity of the reaction.[1]
Q4: Are there more environmentally friendly ("green") methods for pyrimidine synthesis?
A4: Yes, several green chemistry approaches have been developed, particularly for the Biginelli reaction. These methods include using solvent-free reaction conditions, employing reusable catalysts, and utilizing natural catalysts. Deep eutectic solvents are also being explored as green reaction media.
Troubleshooting Guides by Reaction
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).
Issue 1: Low Yield of the Desired DHPM
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Question: My Biginelli reaction is giving a very low yield or no product at all. What are the possible reasons and how can I improve it?
-
Answer: Low yields in the Biginelli reaction are a common problem. Here are the primary factors to investigate:
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Catalyst Inefficiency: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, they can lead to side reactions.[2] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which can improve yields and simplify workup.[2] Ensure your catalyst is active; reusable catalysts may need regeneration.[1]
-
Suboptimal Temperature and Time: The reaction may require heating to overcome the activation energy.[2] However, excessively high temperatures can promote side reactions or product degradation.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[1][2]
-
Incorrect Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of urea or thiourea can sometimes improve yields.
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Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1] Ensure all starting materials are of high purity and are dry.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While ethanol is common, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[1][2]
-
Issue 2: Formation of a Yellow, Fluorescent Byproduct
-
Question: My reaction has produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this, and how can I prevent it?
-
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
-
Mitigation Strategies:
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Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]
-
Order of Reagent Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[1]
-
-
Issue 3: Difficulty with Product Purification
-
Question: My crude product is difficult to purify, and I suspect the presence of uncyclized intermediates or other byproducts.
-
Answer: Purification can be challenging due to the presence of intermediates like the Knoevenagel adduct or open-chain ureides.
-
Troubleshooting Steps:
-
Ensure Complete Cyclization: If you suspect the presence of an uncyclized intermediate, you may need to increase the acid catalyst concentration or strength, or increase the reaction temperature to drive the final cyclization-dehydration step.[3]
-
Proper Work-up: Before chromatographic purification, perform aqueous washes and extractions to remove residual catalysts and unreacted reagents.
-
Alternative Chromatography: If the product is unstable on silica gel, consider using a different stationary phase like alumina or employing non-chromatographic purification methods such as recrystallization.
-
-
Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine.
Issue 1: Low Yield and a Complex Mixture of Byproducts
-
Question: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?
-
Answer: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]
-
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: It is critical to ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates. Use freshly distilled, anhydrous solvents and dry all glassware.[3] Running the reaction under an inert atmosphere is recommended.[3]
-
Temperature Control: The intermediate imidate salts (Pinner salts) can be thermally unstable. Low temperatures may be necessary to prevent decomposition.[3]
-
-
Issue 2: Incomplete Cyclization
-
Question: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
-
Answer: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[1]
-
Troubleshooting Steps:
-
Add a Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Increase Reaction Time: Some cyclizations are slow and may require extended reaction times.[1] Monitor the reaction by TLC.
-
Consider Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
-
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of pyrimidine synthesis, providing a comparison of different reaction conditions.
Table 1: Effect of Catalyst on the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| None | - | Reflux (Ethanol) | 45 | 39 |
| Dicalcium Phosphate | 7 | Reflux (Ethanol) | 35 | >85 |
| Ferric Nitrate | 10 | Grinding (Solvent-free) | <15 | >85 |
| Benzyltriethylammonium Chloride | - | 100 | 30-45 | >85 |
| N-Sulfonic Acid Poly(4-vinylpyridinium) Chloride | 20 mg | 100 | 10-30 | >90 |
Data compiled from various sources for representative Biginelli reactions.[4][5][6][7]
Table 2: Influence of Temperature on Biginelli vs. Hantzsch Product Formation
| Temperature (°C) | Biginelli Product (DHPM) Yield (%) | Hantzsch Product (DHP) Yield (%) |
| 60 | 85 | 10 |
| 80 | 70 | 25 |
| 100 | 55 | 40 |
This table summarizes the influence of reaction temperature on product distribution when using sulfated zirconia as a catalyst.[1]
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Catalyst Addition: Add the chosen catalyst (e.g., 50 mg of sulfated zirconia or an appropriate molar percentage of another catalyst).[1]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60°C) or under reflux.[1] If using a solvent like ethanol, add it at this stage. Solvent-free conditions are also common.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Reaction times can vary from minutes to several hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[4]
-
Purification: Wash the solid product with a cold solvent like ethanol.[1] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
General Protocol for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in an anhydrous solvent such as ethanol.
-
Amidine Free-Basing: To the stirred solution, carefully add a base like sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[3]
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization.
Visualizations
Caption: A general workflow for troubleshooting low yields in pyrimidine synthesis.
Caption: Competing reaction pathways in the Biginelli synthesis.
Caption: A decision tree for diagnosing experimental issues in pyrimidine synthesis.
References
Technisches Support-Center: Scale-up-Synthese von 2-Hydroxy-4-hydrazinopyrimidin
Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Anleitungen, Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Scale-up-Synthese von 2-Hydroxy-4-hydrazinopyrimidin.
Fehlerbehebungsleitfaden
Dieser Leitfaden behandelt spezifische Probleme, die während der Scale-up-Synthese von 2-Hydroxy-4-hydrazinopyrimidin auftreten können, und bietet systematische Lösungsansätze.
Problem 1: Niedrige oder inkonsistente Ausbeuten
F: Unsere Ausbeuten an 2-Hydroxy-4-hydrazinopyrimidin sind bei der Vergrößerung des Maßstabs signifikant gesunken und schwanken stark. Was sind die möglichen Ursachen und wie können wir das Problem beheben?
A: Niedrige und inkonsistente Ausbeuten bei der Scale-up-Synthese sind oft auf Probleme mit der Massen- und Wärmeübertragung, der Reagenzienzugabe und der Reaktionskontrolle zurückzuführen.
Mögliche Ursachen und Lösungsstrategien:
-
Unzureichende Mischung: In größeren Reaktoren kann eine unzureichende Agitation zu lokalen Konzentrations- und Temperaturgradienten führen, was die Bildung von Nebenprodukten begünstigt.
-
Lösung: Optimieren Sie die Rührgeschwindigkeit und das Rührerdesign (z. B. Impeller-Typ und -Position), um eine homogene Suspension des Ausgangsmaterials 2-Chlor-4-hydroxypyrimidin zu gewährleisten. Führen Sie eine Mischestudie durch, um die optimale Rührgeschwindigkeit für Ihren Reaktor zu ermitteln.
-
-
Exotherme Reaktion und Temperaturkontrolle: Die Reaktion von 2-Chlor-4-hydroxypyrimidin mit Hydrazinhydrat ist exotherm. Eine unzureichende Wärmeabfuhr im größeren Maßstab kann zu einem Temperaturanstieg führen, der die Zersetzung des Produkts und die Bildung von Verunreinigungen beschleunigt.
-
Lösung:
-
Kontrollieren Sie die Zugaberate von Hydrazinhydrat sorgfältig, um die Wärmeerzeugung zu steuern.
-
Stellen Sie eine ausreichende Kühlleistung des Reaktors sicher.
-
Erwägen Sie eine "semi-batch"-Zugabe, bei der das Hydrazin über einen längeren Zeitraum zugegeben wird.
-
-
-
Qualität der Ausgangsmaterialien: Die Reinheit des 2-Chlor-4-hydroxypyrimidins und des Hydrazinhydrats kann die Ausbeute erheblich beeinflussen.
-
Lösung: Analysieren Sie die Reinheit der Ausgangsmaterialien vor der Verwendung. Achten Sie besonders auf Verunreinigungen, die als Katalysatoren für Nebenreaktionen wirken könnten.
-
Zusammenfassung der Prozessparameter zur Ertragsoptimierung
| Parameter | Problem im Labormaßstab | Herausforderung im Scale-up | Empfohlene Lösung im Scale-up |
| Temperatur | Leichte Kontrolle mit Heizmantel/Eisbad | Starke Exothermie, ungleichmäßige Kühlung | Genaue Überwachung, kontrollierte Zugabe von Reagenzien, effizientes Kühlsystem |
| Mischung | Homogen durch Magnetrührer | Inhomogenität, schlechte Suspension | Optimierung von Rührertyp und -geschwindigkeit |
| Reagenzzugabe | Schnelle Zugabe möglich | Lokale Hotspots, unkontrollierte Reaktion | Langsame, kontrollierte "semi-batch"-Zugabe |
Problem 2: Bildung von Verunreinigungen
F: Wir beobachten eine Zunahme von Verunreinigungen in unserem Endprodukt, insbesondere einer unbekannten Substanz mit einem ähnlichen Retentionsprofil. Wie können wir diese Verunreinigungen identifizieren und ihre Bildung minimieren?
A: Die Bildung von Verunreinigungen ist oft auf Nebenreaktionen zurückzuführen, die durch die Reaktionsbedingungen im größeren Maßstab begünstigt werden.
Häufige Nebenreaktionen und deren Vermeidung:
-
Dimerisierung oder weitere Reaktion: Überschüssiges Hydrazin oder hohe Temperaturen können zu Folgereaktionen des Produkts führen.
-
Lösung:
-
Verwenden Sie einen leichten Überschuss an Hydrazinhydrat (z. B. 1,5-2,0 Äquivalente), um eine vollständige Umsetzung des Ausgangsmaterials zu gewährleisten, ohne eine übermäßige Konzentration aufrechtzuerhalten.
-
Halten Sie die Reaktionstemperatur streng im optimalen Bereich (typischerweise 90-100 °C), um thermische Zersetzung und Nebenreaktionen zu minimieren.
-
-
-
Hydrolyse des Ausgangsmaterials: Wenn Wasser im Reaktionsgemisch vorhanden ist, kann das 2-Chlor-4-hydroxypyrimidin zu Uracil hydrolysieren.
-
Lösung: Verwenden Sie wasserfreies Hydrazinhydrat oder kontrollieren Sie den Wassergehalt im Reaktionssystem.
-
Workflow zur Fehlerbehebung bei Verunreinigungen
Technical Support Center: Purity Assessment of 2-Hydroxy-4-hydrazinopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for assessing the purity of 2-Hydroxy-4-hydrazinopyrimidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity assessment of this compound and related pyrimidine derivatives are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[1]
Q2: What are the expected physical and chemical properties of this compound?
A2: this compound is typically a white to off-white solid.[2] It has a molecular formula of C4H6N4O and a molecular weight of 126.12 g/mol .[3] Its melting point is in the range of 305-310 °C with decomposition.[2][3]
Q3: What are some potential impurities in this compound?
A3: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. A common synthesis route involves the reaction of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine.[3] Therefore, unreacted starting materials or byproducts from side reactions, such as the formation of isomers or related pyrimidine derivatives, could be present.[1]
Q4: How should this compound be stored?
A4: To ensure stability, this compound should be stored in a cool, dry place, away from light and moisture.[2] For long-term storage, refrigeration (2-8°C) is recommended.[2]
Quantitative Data Summary
The purity of this compound can be quantified using various analytical techniques. The following table summarizes typical parameters and expected values.
| Analytical Technique | Parameter | Typical Value/Range | Reference |
| HPLC | Purity | >98% | [4] |
| Limit of Detection (LOD) | Dependent on method, typically in the µg/mL range | [5] | |
| Limit of Quantitation (LOQ) | Dependent on method, typically in the µg/mL range | [5] | |
| GC-MS | Purity | >95% (for related 2-hydrazinopyrimidine) | [6][7] |
| Elemental Analysis | Carbon (C) | Calculated: 38.09% | |
| Hydrogen (H) | Calculated: 4.79% | ||
| Nitrogen (N) | Calculated: 44.42% | ||
| Oxygen (O) | Calculated: 12.68% | ||
| Acceptance Criteria | ±0.4% of calculated value |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for a stability-indicating HPLC method for this compound, based on methods for similar pyrimidine derivatives.[8] Method validation is required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[9] A typical starting point could be a 95:5 (v/v) ratio of aqueous buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan, likely around 254 nm).[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
Forced Degradation Studies
To ensure the HPLC method is stability-indicating, forced degradation studies should be performed.[10][11] This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.[6]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak of this compound.[2]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Caption: Troubleshooting guide for common HPLC issues.
Question: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
Answer:
-
Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new column of the same type.
-
Flow Rate Too High: A high flow rate can lead to peak broadening. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure the sample solvent is as close in composition to the initial mobile phase as possible.
Question: I am observing tailing peaks in my analysis. How can I resolve this?
Answer:
-
Column Active Sites: Residual silanol groups on the silica-based column can interact with the basic nitrogen atoms in the pyrimidine ring, causing tailing. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Experiment with adjusting the pH to improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Question: The retention time of my analyte is shifting between injections. What should I do?
Answer:
-
System Leaks: Check all fittings and connections for any leaks in the HPLC system.
-
Inconsistent Mobile Phase: Ensure the mobile phase is prepared consistently for each run. If using a mixture, ensure it is well-mixed.
-
Temperature Fluctuations: Temperature changes can affect retention times. Use a column oven to maintain a constant temperature.
Sample Preparation Troubleshooting
Caption: Troubleshooting guide for sample preparation issues.
Question: My this compound sample is not dissolving completely. What should I do?
Answer:
-
Sonication: Use a sonicator to aid in the dissolution of the sample.
-
Gentle Heating: Gently warming the sample may improve solubility, but be cautious as excessive heat can cause degradation.
-
Solvent System: If the compound has limited solubility in the initial mobile phase, you may need to use a small amount of a stronger organic solvent to dissolve it initially, and then dilute it with the mobile phase.
Question: I suspect my sample is degrading after preparation. How can I prevent this?
Answer:
-
Fresh Preparation: Prepare samples immediately before analysis.
-
Light Protection: Store prepared samples in amber vials to protect them from light, which can cause photolytic degradation.
-
Prompt Analysis: Analyze the samples as soon as possible after preparation.
This technical support center provides a foundational guide for the purity assessment of this compound. For specific applications, it is crucial to develop and validate analytical methods according to the relevant regulatory guidelines.
References
- 1. ijrpp.com [ijrpp.com]
- 2. japsonline.com [japsonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Hydrazinolysis of Chloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of chloropyrimidines. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the hydrazinolysis of chloropyrimidines?
A1: The primary side reactions encountered are di-substitution, where two hydrazinyl groups replace two chloro atoms, and ring transformation reactions, such as ring contraction to form pyrazoles. The prevalence of these side reactions is highly dependent on the substrate and reaction conditions.
Q2: How can I favor mono-substitution over di-substitution when reacting a dichloropyrimidine with hydrazine?
A2: To favor mono-substitution, it is crucial to control the reaction stoichiometry and temperature. Using a slight excess of hydrazine hydrate (typically 1.1 to 1.2 equivalents) is recommended. The reaction should be carried out at low to moderate temperatures, often with the slow addition of hydrazine hydrate to a cooled solution of the chloropyrimidine (e.g., 5-10°C) to manage the exothermicity and enhance selectivity.[1]
Q3: What factors can lead to pyrimidine ring opening or contraction during hydrazinolysis?
A3: Ring transformation, particularly the contraction of the pyrimidine ring to a pyrazole ring, can be promoted by certain reaction conditions and substrate features. Harsh conditions, such as high temperatures and the use of a large excess of hydrazine, can lead to ring cleavage.[2][3] Additionally, pre-activation of the pyrimidine ring, for instance by N-alkylation or triflylation, has been shown to facilitate ring contraction to pyrazoles even under milder conditions.[4]
Q4: Can other functional groups on the pyrimidine ring interfere with the hydrazinolysis reaction?
A4: Yes, other functional groups can influence the course of the reaction. For example, ester groups on the pyrimidine ring can also undergo hydrazinolysis to form hydrazides. This reaction's competitiveness with the substitution of the chloro group depends on the reaction conditions. Mild conditions may favor selective substitution at the chloro position, while harsher conditions can lead to reaction at both sites.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-Hydrazinopyrimidine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Increase reaction time: If the reaction is sluggish, extend the reaction duration. - Increase temperature: After the initial controlled addition of hydrazine at a low temperature, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.[5] - Use an excess of hydrazine: A moderate excess (2-5 equivalents) of hydrazine hydrate can help ensure the complete conversion of the starting material.[5] |
| Formation of Di-substituted Byproduct | - Control stoichiometry: Use a smaller excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents). - Control temperature: Add the hydrazine hydrate slowly at a low temperature (5-10°C) to improve selectivity for the mono-substituted product.[1] |
| Degradation of Starting Material or Product | - Check pH: Ensure the reaction conditions are not overly acidic or basic, which could lead to decomposition. - Anhydrous conditions: If your substrate is sensitive to moisture, ensure all solvents and reagents are dry. |
| Poor Quality of Reagents | - Confirm hydrazine concentration: Use a fresh, properly stored bottle of hydrazine hydrate and, if necessary, titrate to determine its exact concentration. |
Problem 2: High Percentage of Di-Hydrazinopyrimidine Byproduct
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excess Hydrazine | - Reduce the amount of hydrazine: Carefully control the stoichiometry to a slight excess (e.g., 1.1 equivalents) of the chloropyrimidine. |
| High Reaction Temperature | - Maintain low temperature: Perform the addition of hydrazine at a reduced temperature (e.g., 0-10°C) and maintain this temperature for a period before allowing it to slowly warm to room temperature. |
| Prolonged Reaction Time | - Monitor reaction closely: Once TLC or HPLC indicates the consumption of the starting material and formation of the desired mono-substituted product, proceed with the work-up to avoid further reaction to the di-substituted product. |
Problem 3: Formation of Unexpected Ring-Transformed Products (e.g., Pyrazoles)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower the reaction temperature: High temperatures can promote ring opening and rearrangement. - Reduce the excess of hydrazine: A large excess of hydrazine can facilitate these side reactions. |
| Activation of the Pyrimidine Ring | - Avoid activating reagents: If ring transformation is undesirable, avoid reagents that can activate the pyrimidine ring, such as alkylating or triflylating agents, unless this transformation is the intended outcome.[4] |
Quantitative Data on Side Reactions
The following table summarizes a selection of reported yields for desired products and side products in the hydrazinolysis of chloropyrimidines under various conditions.
| Starting Material | Reagents & Conditions | Desired Product & Yield | Side Product(s) & Yield | Reference |
| 2,4-Dichloropyrimidine | Hydrazine hydrate (1.1-1.2 eq.), 5-10°C | 2-Chloro-4-hydrazinylpyrimidine (Yield not specified, but favored) | 2,4-Dihydrazinylpyrimidine | [1] |
| Pyrimidine | Hydrazine, 200°C | Pyrazole (Low yield) | - | [4] |
| N-Methylpyrimidinium iodide | Hydrazine, 100°C | Pyrazole | - | [4] |
| 4-Phenylpyrimidine | 1. Tf₂O, 23°C; 2. Hydrazine, 35°C | 5-Phenyl-1H-pyrazole (72%) | - | [4] |
| 2-Chloro-4,6-dimethylpyrimidine | Hydrazine hydrate (5 eq.), Ethanol, Reflux, 4-6h | 2-Hydrazinyl-4,6-dimethylpyrimidine (Yield not specified) | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine from 2-Chloro-4,6-dimethylpyrimidine[5]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyrimidine (1 mmol) in ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (5 mmol, 5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Protocol 2: General Procedure for Ring Contraction of a Pyrimidine to a Pyrazole[4]
-
Activation (Triflylation): To a solution of the substituted pyrimidine (0.10 mmol) in a suitable solvent (e.g., dioxane), add trifluoromethanesulfonic anhydride (Tf₂O) at room temperature. The reaction time and temperature for this step may need optimization (e.g., 60°C for 2 hours).
-
Cooling: Cool the reaction mixture to 35°C.
-
Hydrazinolysis: Add hydrazine (or a substituted hydrazine) to the cooled mixture.
-
Reaction: Stir the reaction mixture at 35°C for an extended period (e.g., 18 hours).
-
Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography to isolate the pyrazole product.
Visualizing Reaction Pathways and Workflows
General Hydrazinolysis of a Dichloropyrimidine
Caption: Selective formation of mono- vs. di-substituted products.
Troubleshooting Workflow for Low Yield of Mono-substituted Product
Caption: A logical workflow for diagnosing low product yield.
Pyrimidine to Pyrazole Ring Contraction Pathway
Caption: Key steps in the transformation of pyrimidines to pyrazoles.
References
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.miami.edu]
- 4. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
strategies to minimize impurity formation in pyrimidine derivatization
Welcome to the technical support center for pyrimidine derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize impurity formation and optimize synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in pyrimidine derivatization reactions?
Impurities can arise from several sources throughout the synthetic process. Key contributors include:
-
Side Reactions: Competing reaction pathways, such as self-condensation of starting materials, over-chlorination, or the formation of Knoevenagel adducts in multicomponent reactions like the Biginelli synthesis.[1]
-
Incomplete Reactions: Residual starting materials remaining in the final product due to suboptimal reaction conditions or insufficient reaction time.[2][3]
-
Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities in these components can lead to unwanted side products.[3]
-
Reaction Conditions: Non-optimal temperature, pressure, pH, or stoichiometry can favor the formation of byproducts. For instance, high temperatures can lead to decomposition or promote alternative reaction pathways.[2][3]
-
Contamination: Moisture or air can lead to hydrolysis of sensitive intermediates or reagents, a common issue in Pinner and chlorination reactions.[1][2]
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions, leading to the formation of degradation products.
Q2: How do I select the most appropriate purification technique for my pyrimidine derivative?
The choice of purification method depends on the physicochemical properties of your compound and the nature of the impurities. The two most common techniques are recrystallization and column chromatography.[4]
-
Recrystallization: This is an effective method for removing small amounts of impurities from solid compounds. It is ideal when the desired product and impurities have different solubility profiles in a given solvent system.[5] Adding activated charcoal can help remove colored impurities.[5]
-
Column Chromatography: This technique is more versatile and powerful for separating complex mixtures, compounds that are oils, or when impurities have similar solubility to the product.[4] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reverse-phase chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used. It offers superior separation but is typically used for smaller scale purifications.[6]
Q3: What role do protecting groups play in minimizing impurity formation?
Protecting groups are essential for masking reactive functional groups to prevent them from participating in unwanted side reactions.[7] In pyrimidine synthesis, they are crucial for:
-
Ensuring Regioselectivity: By protecting one reactive site, you can direct a reaction to occur at another specific position on the pyrimidine ring or its substituents.
-
Preventing Side Reactions: For example, protecting hydroxyl or amino groups can prevent them from reacting during a C-C bond-forming reaction elsewhere in the molecule.
-
Improving Stability: Protecting certain functionalities can enhance the stability of intermediates throughout a multi-step synthesis.
The choice of protecting group is critical; it must be stable under the desired reaction conditions but easily removable under mild conditions that do not affect the rest of the molecule.[7] Common strategies involve using orthogonal protecting groups that can be removed selectively in the presence of others.[7]
Q4: How can I effectively monitor my reaction to prevent byproduct formation?
Careful reaction monitoring allows you to stop the reaction at the optimal time, preventing the formation of byproducts from over-reaction or degradation of the product.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the consumption of starting materials and the formation of the product and any major byproducts.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and mass identification of the components in the reaction mixture. This is particularly useful for identifying unexpected impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of the reaction mixture, providing precise information on the conversion of starting material and the relative amounts of product and impurities.[6]
Troubleshooting Guides
This section addresses specific issues encountered during common pyrimidine syntheses.
Guide 1: The Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea). Common issues include low yields and the formation of specific byproducts.
Problem: Low yield of the target dihydropyrimidinone (DHPM) with a significant amount of the Knoevenagel condensation byproduct.
-
Cause: The Knoevenagel condensation between the aldehyde and the β-ketoester is outcompeting the desired Biginelli pathway.[1]
-
Solutions:
-
Alter Stoichiometry: Use a slight excess of urea (1.2–1.5 equivalents) to favor the formation of the N-acyliminium ion intermediate required for the main reaction.[1]
-
Optimize Catalyst: The choice of Lewis or Brønsted acid catalyst can influence reaction rates. Experiment with different catalysts to find one that favors the Biginelli pathway.
-
Change Order of Addition: In some cases, pre-forming an intermediate or adding the urea last can minimize its decomposition and favor the desired reaction.[3]
-
Problem: Formation of a fluorescent byproduct, identified as a Hantzsch-type 1,4-dihydropyridine (DHP).
-
Cause: This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures.[3]
-
Solutions:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[3]
-
Select an Appropriate Catalyst: Certain catalysts may selectively promote the Biginelli reaction over the Hantzsch pathway.[3]
-
Problem: The reaction stalls, resulting in an uncyclized intermediate.
-
Cause: Insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the terminal urea nitrogen.[1]
-
Solutions:
-
Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can accelerate the final cyclization-dehydration step.[1]
-
Increase Temperature: Providing more thermal energy by heating the reaction (e.g., to reflux) can help overcome the activation barrier for ring closure.[1]
-
Guide 2: Pyrimidine Chlorination Reactions (e.g., using POCl₃)
Chlorination is a common derivatization step, but it can be prone to over-reaction and hydrolysis.
Problem: Significant over-chlorination is observed (e.g., obtaining 2,4-dichloropyrimidine instead of the desired mono-chlorinated product).
-
Cause: The reaction conditions are too harsh, or the reaction is allowed to proceed for too long, causing multiple chlorine atoms to be added to the pyrimidine ring.[2]
-
Solutions:
-
Lower the Reaction Temperature: This is a critical parameter for controlling selectivity. Lower temperatures can favor mono-chlorination.[2]
-
Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further chlorination of the desired product.[2]
-
Control Stoichiometry of Chlorinating Agent: Carefully control the equivalents of phosphorus oxychloride (POCl₃) or other chlorinating agents used.
-
Problem: The final product is contaminated with the hydrolyzed starting material (e.g., a hydroxypyrimidine).
-
Cause: The chlorinated pyrimidine product is reacting with water during the reaction or workup, converting the chloro group back to a hydroxyl group.[2]
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[2]
-
Careful Workup: Quench the reaction mixture by pouring it onto crushed ice and neutralize it promptly to minimize the time the product is exposed to aqueous acidic conditions where hydrolysis is more likely.[2]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Brigatinib Synthesis Intermediate
This table summarizes the investigation into optimizing the synthesis of an intermediate for the drug Brigatinib, highlighting how solvent and base selection impact yield and impurity formation.[8]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Key Observation |
| 1 | DMF | Et₃N | 100 | 12 | 45.3 | Multiple impurities observed |
| 2 | DMF | K₂CO₃ | 100 | 12 | 55.2 | Impurity B formed |
| 3 | DMF | K₂CO₃ | 90 | 18 | 60.1 | Impurity B still present |
| 4 | DMF | K₂CO₃ | 80 | 24 | 51.7 | No impurity B, but low yield |
| 5 | EtOH | NH₃·H₂O | 80 | 12 | 60.2 | Multiple impurities |
| 6 | MeCN | KHCO₃ | 80 | 12 | 55.4 | Incomplete reaction |
| 7 | THF | Et₃N | 65 | 24 | 45.1 | Low yield |
| 8 | MeCN | K₂CO₃ | 80 | 12 | 67.5 | Optimal: Good yield, no impurity B |
| 9 | MeOH | NaOMe | 65 | 12 | 59.8 | Multiple impurities |
Data adapted from an investigation into the formation of impurities during the optimization of Brigatinib synthesis.[8]
Experimental Protocols
Protocol 1: General Procedure for a Biginelli Reaction
This protocol describes a typical synthesis of a dihydropyrimidinone derivative.[9]
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (1.5 mmol).
-
Catalyst and Solvent Addition: Add the chosen catalyst (e.g., CuCl₂·2H₂O, 0.25 mmol, and a few drops of concentrated HCl) and solvent (e.g., ethanol), or run the reaction solvent-free by grinding the reagents in a mortar.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux at 60°C) or grind at room temperature.[9]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours for reflux conditions).[9]
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. If not, carefully neutralize the mixture with an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][9]
Protocol 2: General Procedure for Purification by Column Chromatography
This protocol outlines the steps for purifying a crude pyrimidine derivative using silica gel chromatography.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (eluent), typically a non-polar solvent like hexane. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by adding ethyl acetate to hexane) to elute compounds with increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure desired product.[4]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for synthesis and impurity mitigation.
Caption: Troubleshooting logic for common Biginelli reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. jocpr.com [jocpr.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical methods for the quantification of 2-Hydroxy-4-hydrazinopyrimidine, a heterocyclic compound of interest in pharmaceutical research. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various stages of drug development, from discovery and preclinical studies to quality control of the final product. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and a colorimetric Spectrophotometric method.
Method Comparison
The choice of analytical technique depends on the specific requirements of the assay, including sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the key performance characteristics of the three methods discussed in this guide.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry (Colorimetric) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Color-forming reaction followed by measurement of light absorbance at a specific wavelength. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL | ~1 µg/mL |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; very specific due to monitoring of specific mass transitions. | Low; susceptible to interference from other compounds that react with the colorimetric reagent. |
| Throughput | Moderate | High (with rapid gradient methods) | Low to Moderate |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of performance and cost-effectiveness for the quantification of this compound in relatively clean sample matrices.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for highly sensitive and selective quantification, particularly in complex biological matrices.[1][2][3]
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ion (Q3): A specific fragment ion (to be determined by direct infusion)
-
Collision Energy: Optimized for the specific MRM transition.
Sample Preparation:
-
For plasma samples, perform protein precipitation with acetonitrile (1:3, v/v).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with water containing 0.1% formic acid before injection.
Spectrophotometric Method (Colorimetric Assay)
This method is a simple and low-cost alternative, suitable for the quantification of this compound in bulk or simple formulations. This hypothetical method is based on the reaction of the hydrazine group with a chromogenic reagent.
Methodology:
-
Reagent Preparation: Prepare a fresh solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acidic ethanol.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the desired solvent.
-
Sample and Standard Reaction:
-
To 1 mL of each standard and sample solution, add 2 mL of the p-dimethylaminobenzaldehyde reagent.
-
Incubate the mixture at 60 °C for 15 minutes to allow for color development.
-
Cool the solutions to room temperature.
-
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a colored standard.
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For routine analysis of pure substances or simple formulations where high sensitivity is not required, HPLC-UV provides a robust and cost-effective solution. When high sensitivity and selectivity are paramount, especially in complex biological matrices, LC-MS/MS is the method of choice. The spectrophotometric method, while less specific, offers a simple and economical option for preliminary or high-concentration measurements. Proper method validation in accordance with regulatory guidelines is essential to ensure the reliability of the data generated.
References
Comparative 3D-QSAR Analysis of Pyrimidine Analogs in Drug Discovery
A detailed guide to the quantitative structure-activity relationship (QSAR) studies of 2-hydroxy-4-hydrazinopyrimidine analogs and related heterocyclic compounds, offering insights into their therapeutic potential.
The study of this compound analogs and related compounds using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a critical area of research in the development of novel therapeutic agents. These studies aim to elucidate the relationship between the physicochemical properties of these molecules and their biological activities, thereby guiding the design of more potent and selective drugs. Pyrimidine derivatives are of significant interest as they form the backbone of various molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of 3D-QSAR studies on various pyrimidine analogs, presenting key experimental data, detailed protocols, and a visual representation of the typical workflow.
Comparative Analysis of 3D-QSAR Models
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the steric, electrostatic, and other physicochemical fields that influence the biological activity of a compound.[3] Below is a summary of statistical data from various 3D-QSAR studies on pyrimidine analogs, highlighting the predictive power of the generated models.
| Study Focus | Target/Activity | Model | q² | r² | r²_pred | Key Findings | Reference |
| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives | Antitumor (H460 cell line) | CoMFA | 0.436 | 0.937 | - | - | [4] |
| CoMSIA | 0.706 | 0.947 | - | - | [4] | ||
| Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues | CDK4 Inhibitors | CoMFA (QSAR) | 0.724 | 0.965 | 0.945 | Bulky groups at R1 enhance activity; bulky groups at R3 decrease activity. | [5][6] |
| CoMFA (QSSR) | 0.742 | 0.923 | 0.863 | Electropositive groups at R4 improve potency and selectivity. | [5][6] | ||
| 2-Pyrimidine Carbohydrazides | Utrophin Modulators | CoMFA | 0.528 | 0.776 | - | Steric and electrostatic fields contribute almost equally (52.5% and 47.5%, respectively). | [3] |
| CoMSIA | 0.600 | 0.811 | - | A combination of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields yielded the best model. | [3] | ||
| Thieno-pyrimidine derivatives | Triple-Negative Breast Cancer Inhibitors | CoMFA | 0.818 | 0.917 | 0.794 | Steric fields contributed more significantly (67.7%) than electrostatic fields (32.3%). | [7] |
| CoMSIA | 0.801 | 0.897 | 0.762 | Steric, electrostatic, and hydrophobic fields had comparable contributions. | [7] |
-
q² : Cross-validated correlation coefficient (leave-one-out).
-
r² : Non-cross-validated correlation coefficient.
-
r²_pred : Predictive correlation coefficient for the external test set.
Experimental Protocols
The following sections detail the typical methodologies employed in the 3D-QSAR studies of pyrimidine analogs.
1. Molecular Modeling and Dataset Preparation
A dataset of molecules with known biological activities (e.g., IC50 or EC50 values) is compiled. The 3D structures of these molecules are generated and optimized using computational chemistry software. The dataset is typically divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability.
2. Molecular Alignment
A crucial step in 3D-QSAR is the alignment of the molecules in the dataset. This is often done by superimposing the molecules based on a common substructure or, in some cases, by using the most active compound as a template. Proper alignment ensures that the variations in molecular fields are comparable across the dataset.
3. CoMFA and CoMSIA Field Calculation
-
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields around each molecule in the dataset.[3] A 3D grid is generated, and at each grid point, the interaction energies between a probe atom (typically a sp³ carbon atom with a +1 charge) and the molecule are calculated. These energy values form the descriptors for the QSAR model.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA calculates similarity indices based on five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[8] Unlike CoMFA, CoMSIA uses a Gaussian function to define the distance dependence of the fields, which can lead to more interpretable contour maps.[8]
4. Statistical Analysis
Partial Least Squares (PLS) analysis is commonly used to build a linear relationship between the calculated molecular fields (independent variables) and the biological activities (dependent variables). The quality of the resulting QSAR model is assessed using statistical parameters such as q², r², and the standard error of estimate.
5. Model Validation
The predictive power of the generated 3D-QSAR model is validated using an external test set of compounds that were not used in model generation. The predictive r² (r²_pred) is calculated to assess how well the model predicts the biological activities of the test set compounds.
6. Contour Map Analysis
The results of the CoMFA and CoMSIA analyses are visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour in a steric map might indicate that a bulky substituent is favored in that region, while a yellow contour would suggest that a bulky group is disfavored.
Visualizing the 3D-QSAR Workflow
The following diagram illustrates the typical workflow of a 3D-QSAR study, from dataset selection to the design of new, potentially more active compounds.
Caption: A flowchart illustrating the key steps in a typical 3D-QSAR study.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Molecular Docking of 2-Hydroxy-4-hydrazinopyrimidine Derivatives: A Comparative Guide for Cancer Target Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-Silico Evaluation of 2-Hydroxy-4-hydrazinopyrimidine Derivatives Against Key Cancer Targets
The pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, owing to its presence in the building blocks of DNA and its ability to interact with a wide array of biological targets. Among the vast library of pyrimidine derivatives, those featuring a 2-hydroxy-4-hydrazino substitution are of growing interest. The hydrazino group, a potent hydrogen bond donor and acceptor, can facilitate crucial interactions within the active sites of cancer-related proteins. This guide provides a comparative analysis of the molecular docking performance of this compound derivatives and structurally related compounds against prominent cancer targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Analysis of Binding Affinities
The following tables summarize the molecular docking results and in vitro activities of various pyrimidine derivatives against key cancer targets. While direct docking data for a series of this compound derivatives is limited in publicly available literature, the data presented for structurally similar pyrimidine compounds provide valuable insights into their potential binding affinities and inhibitory activities.
Table 1: Molecular Docking and In Vitro Activity of Pyrimidine Derivatives against EGFR
| Compound/Derivative Class | Specific Compound | PDB ID | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones with hydrazide-hydrazone | 5a, 5e, 5g, 5h | Not Specified | High Affinity Reported | Not Specified | Not Specified |
| 1H-pyrazolo[3,4-d]pyrimidines | 8, 10, 12a, 12b | Not Specified | Not Specified | Potent Activity Reported | Not Specified |
| Aminopyrimidine hybrids | 6c | Not Specified | Not Specified | 0.9 ± 0.03 | Met793 |
| Aminopyrimidine hybrids | 10b | Not Specified | Not Specified | 0.7 ± 0.02 | Met793 |
| Pyrazoline and Pyrimidine derivatives | 5Bii | Not Specified | -9.71 | Not Specified | Not Specified |
Table 2: Molecular Docking and In Vitro Activity of Pyrimidine Derivatives against VEGFR-2
| Compound/Derivative Class | Specific Compound | PDB ID | Binding Energy (kcal/mol) | IC50 (nM) | Key Interacting Residues |
| Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | 23j | Not Specified | Not Specified | 3.7 | Not Specified |
| Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | 23l | Not Specified | Not Specified | 5.8 | Not Specified |
| Nicotinamide-based derivatives | 6 | 2OH4 | Not Specified | 60.83 | Not Specified |
Table 3: Molecular Docking of Pyrimidine Derivatives against CDK2
| Compound ID | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4c | 1HCK | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |
| 4a | 1HCK | -7.7 | Not Specified |
| 4h | 1HCK | -7.5 | Not Specified |
| 4b | 1HCK | -7.4 | Not Specified |
Experimental Protocols: Molecular Docking
The following provides a generalized, yet detailed, methodology for conducting molecular docking studies of pyrimidine derivatives against cancer targets, based on commonly used software such as AutoDock.[4]
1. Preparation of the Receptor Protein:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, CDK2) is obtained from the Protein Data Bank (PDB).
-
Receptor Cleaning: All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to each atom.
-
Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely during the docking simulation.
2. Preparation of the Ligand (this compound Derivative):
-
Ligand Sketching and Optimization: The two-dimensional structure of the pyrimidine derivative is drawn using a chemical drawing tool and then converted to a three-dimensional structure. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94).
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
Saving in PDBQT format: The prepared ligand is saved in the PDBQT file format, which includes information on atom types and charges.
3. Molecular Docking Simulation:
-
Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed for the docking simulation. This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Docking Parameters: Key parameters for the docking simulation, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations, are set.
-
Execution: The docking simulation is run, generating a set of possible binding conformations (poses) of the ligand within the protein's active site.
4. Analysis of Results:
-
Binding Energy Calculation: The binding energy for each docked pose is calculated. Lower binding energies typically indicate a more favorable binding interaction.
-
Pose Clustering and Selection: The docked poses are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often selected as the most probable binding mode.
-
Interaction Analysis: The selected binding pose is visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
Visualizing Molecular Interactions and Pathways
To better understand the computational workflow and the potential mechanism of action of these pyrimidine derivatives, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
References
Comparative In Vitro Cytotoxicity of 2-Hydroxy-4-hydrazinopyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro cytotoxic performance of various 2-Hydroxy-4-hydrazinopyrimidine derivatives. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, the this compound core has garnered interest for its potential cytotoxic activities against various cancer cell lines. This guide summarizes key findings on the in vitro efficacy of these derivatives, presents detailed experimental protocols for reproducibility, and illustrates the underlying cellular mechanisms.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various hydrazinopyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency. The data is collated from multiple studies to provide a comparative overview.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl Hydrazones | Compound 15 | Melanoma | 0.37 | MRC-5 (fibroblast) | >25 | [1] |
| Ovarian Cancer | 0.11 | [1] | ||||
| Pancreatic Cancer | 1.09 | [1] | ||||
| Hydrazino-fused Pyrimidines | Compound 5b | MCF-7 (Breast) | 16.61 (µg/ml) | - | - | [2] |
| Compound 5d | MCF-7 (Breast) | 19.67 (µg/ml) | - | - | [2] | |
| Compound 5c | HepG-2 (Liver) | 14.32 (µg/ml) | - | - | [2] | |
| Compound 5h | HepG-2 (Liver) | 19.24 (µg/ml) | - | - | [2] | |
| 2-Pyrazolyl-pyrimidines | Compound 10c | HCT-116 (Colon) | Near Doxorubicin | WI38 (fibroblast) | Safe | [3] |
| MCF-7 (Breast) | Near Doxorubicin | [3] | ||||
| HEPG-2 (Liver) | Near Doxorubicin | [3] |
Experimental Protocols
A standardized protocol for assessing in vitro cytotoxicity is crucial for the reproducibility and comparison of results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
MTT Addition: After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well.[3]
-
Incubation with MTT: Incubate the plates for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Visualizing Experimental Workflow and Cellular Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed signaling pathways involved in the cytotoxic effects of this compound derivatives.
Experimental workflow for the MTT cytotoxicity assay.
Proposed apoptosis signaling pathway induced by pyrimidine derivatives.
References
- 1. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway | Semantic Scholar [semanticscholar.org]
- 3. MTT (Assay protocol [protocols.io]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-hydrazinopyrimidine-Based Compounds and Their Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-hydroxy-4-hydrazinopyrimidine-based compounds and structurally related pyrimidine derivatives, with a focus on their potential as anticancer and enzyme inhibitory agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate a deeper understanding of the pharmacophoric features driving the activity of this class of molecules.
While direct and extensive SAR studies on this compound are limited in recent literature, valuable insights can be gleaned from the analysis of closely related analogs, particularly those bearing a hydrazone or hydrazino moiety at the C4 position of the pyrimidine ring. These compounds have demonstrated significant potential in inhibiting key cellular targets implicated in cancer progression.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine-based compounds is significantly influenced by the nature and position of substituents on the pyrimidine core. The following tables summarize the quantitative data from studies on 2,4-diarylaminopyrimidine hydrazone derivatives and hydrazino-fused pyrimidines, offering a comparative look at their anticancer and enzyme inhibitory potency.
Table 1: Anticancer Activity of 2,4-Diarylaminopyrimidine Hydrazone Derivatives against TPC-1 Thyroid Cancer Cells and FAK Inhibition[1]
| Compound ID | R1 | R2 | TPC-1 IC50 (μM) | FAK IC50 (nM) |
| 14a | H | 2,4-di-Cl | 0.452 | ND |
| 14b | H | 4-F | 0.871 | ND |
| 14c | H | 4-Cl | 0.235 | ND |
| 14d | H | 4-Br | 0.311 | ND |
| 14e | H | 4-CH3 | 0.624 | ND |
| 14f | H | 4-OCH3 | 0.113 | 35 |
| 14g | H | 3,4-di-OCH3 | 0.189 | ND |
| 14h | H | 3,4,5-tri-OCH3 | 0.146 | ND |
| 14i | 4-F | 4-OCH3 | 0.207 | ND |
| 14j | 4-Cl | 4-OCH3 | 0.158 | ND |
| 14k | 4-CH3 | 4-OCH3 | 0.339 | ND |
| TAE-226 | - | - | ND | <10 |
ND: Not Determined
Structure-Activity Relationship Insights (FAK Inhibitors):
-
Substitution on the Phenyl Ring of the Hydrazone Moiety (R2): The presence of electron-donating groups, particularly methoxy groups, at the para position of the phenyl ring (e.g., compound 14f ) significantly enhances the anti-proliferative activity against TPC-1 cells.[1] The trimethoxy-substituted analog (14h ) also displayed potent activity.[1] In contrast, halogen substitutions led to moderate to good activity.[1]
-
Substitution on the Aniline Ring at C4 (R1): Modifications on the aniline ring at the C4 position of the pyrimidine core also influence activity. Generally, unsubstituted or electron-donating groups appear to be favorable.
Table 2: Cytotoxic Activity of Hydrazino-Fused Pyrimidines[2][3][4]
| Compound ID | R | MCF-7 IC50 (µg/mL) | HepG-2 IC50 (µg/mL) |
| 5a | 4-OCH3 C6H4 | >50 | >50 |
| 5b | 4-Cl C6H4 | 16.61 | >50 |
| 5c | 2,4-di-Cl C6H4 | >50 | 14.32 |
| 5d | 4-F C6H4 | 19.67 | >50 |
| 5h | 2-OH C6H4 | >50 | 19.24 |
| 5-FU (Standard) | - | 12.5 | 10.8 |
Structure-Activity Relationship Insights (Cytotoxic Agents):
-
The cytotoxic activity of these pyrazolo[1,5-a] pyrimidines is highly dependent on the substitution pattern of the aryl ring.
-
A chloro-substituted phenyl ring (5b ) conferred potent activity against the MCF-7 breast cancer cell line.[2]
-
A di-chloro substituted phenyl ring (5c ) and a hydroxyl-substituted phenyl ring (5h ) showed the highest potency against the HepG-2 liver cancer cell line.[2]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.
Synthesis of 2,4-Diarylaminopyrimidine Hydrazone Derivatives[1]
A mixture of the appropriate N-aryl-2-chloropyrimidin-4-amine (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol was refluxed for 12 hours. After cooling, the precipitate was filtered, washed with ethanol, and dried to afford the intermediate 4-hydrazinylpyrimidine derivative. Subsequently, a solution of the 4-hydrazinylpyrimidine derivative (1.0 eq) and the corresponding aromatic aldehyde (1.2 eq) in ethanol was refluxed for 8 hours. The resulting precipitate was filtered, washed with ethanol, and dried to yield the final 2,4-diarylaminopyrimidine hydrazone product.
In Vitro Antiproliferative Assay (MTT Assay)[1][2][3][4]
-
Cell Seeding: Cancer cells (e.g., TPC-1, MCF-7, HepG-2) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
FAK Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against the Focal Adhesion Kinase (FAK) was determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. The IC50 values were calculated from the dose-response curves of kinase activity versus inhibitor concentration.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams were generated using the DOT language.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of pyrimidine-based compounds.
Caption: Simplified schematic of FAK signaling and its inhibition by pyrimidine-based compounds.
Caption: Key structural features influencing the activity of this compound analogs.
References
comparing the efficacy of different synthesis routes for 2-Hydroxy-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 2-Hydroxy-4-hydrazinopyrimidine, a crucial intermediate in the development of various pharmacologically active compounds. The efficacy of each route is evaluated based on reaction yield, purity, and experimental conditions, with detailed protocols provided to support reproducibility.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: From 4-Chloro-2-hydroxypyrimidine | Route 2: From 2-Hydroxy-4-mercaptopyrimidine |
| Starting Material | 4-Chloro-2-hydroxypyrimidine | 2-Hydroxy-4-mercaptopyrimidine or its derivatives |
| Key Reagent | Hydrazine hydrate | Hydrazine or its derivatives |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 4 hours | Not specified (heating required) |
| Reported Yield | 97.9%[1] | >75%[2] |
| Purity | High (solid product) | Not specified |
| Advantages | High yield, well-defined protocol | Good yield in scaled-up synthesis |
| Disadvantages | Starting material may require synthesis | Detailed protocol not readily available, starting material can be complex |
Route 1: Synthesis from 4-Chloro-2-hydroxypyrimidine
This route offers a high-yield and straightforward approach to this compound through the hydrazinolysis of a chloropyrimidine precursor.
Experimental Protocol
A mixture of 4-chloro-6-hydroxypyrimidine (3.0 mmol) and 80% hydrazine hydrate (9.0 mmol) is refluxed in 12 mL of ethanol for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by suction filtration, washed with petroleum ether, and dried to yield 4-hydrazino-6-hydroxypyrimidine (which is a tautomer of this compound). This procedure has been reported to produce a white solid with a high yield of 97.9%.[1]
Route 2: Synthesis from 2-Hydroxy-4-mercaptopyrimidine
This method involves the reaction of a mercaptopyrimidine derivative with hydrazine. While specific, detailed protocols are less commonly available in recent literature, it is a historically significant and scalable route.
Experimental Protocol
Heating of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine or its derivatives in an ethanolic solution yields 4-hydrazino derivatives.[3] An optimized, scaled-up synthesis utilizing the hydrazinolysis of 2-hydroxy-4-mercaptopyrimidine in ethanol has been reported to achieve a yield of over 75%.[2] The reaction conditions, such as temperature and the absence or presence of a solvent, can influence the final product, with reactions at 150-160°C in the absence of a solvent leading to decarboxylated 4-hydrazino derivatives.[3]
Conclusion
Based on the available experimental data, the synthesis of this compound from a 4-chloro-2-hydroxypyrimidine precursor (Route 1) is a highly efficient method, offering an excellent reported yield and a well-documented, straightforward protocol. While the route from 2-hydroxy-4-mercaptopyrimidine (Route 2) is also effective, particularly in scaled-up syntheses, the lack of a detailed, publicly available experimental protocol for the non-methylated, non-carboxylated target compound makes direct comparison and replication more challenging. For researchers seeking a reliable and high-yielding laboratory-scale synthesis, Route 1 appears to be the superior option.
References
- 1. 4(1H)-Pyrimidinone, 6-hydrazino- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound (EVT-289821) | 3310-41-6 [evitachem.com]
- 3. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oligosaccharide Derivatization Protocols: 2-Hydroxy-4-hydrazinopyrimidine vs. Common Alternatives
For researchers, scientists, and drug development professionals, the accurate analysis of oligosaccharides is paramount for understanding glycoprotein structure and function. Derivatization, the process of chemically modifying oligosaccharides, is a critical step to enhance their detection by mass spectrometry (MS) and fluorescence-based chromatography. This guide provides an objective comparison of the derivatization protocol for oligosaccharides using 2-Hydroxy-4-hydrazinopyrimidine (2-HPM) against two widely used alternatives: 2-aminobenzamide (2-AB) and procainamide (ProA).
Performance Comparison
The choice of derivatizing agent significantly impacts the speed, sensitivity, and overall efficiency of oligosaccharide analysis. The following table summarizes the key performance metrics of 2-HPM, 2-AB, and ProA based on experimental data.
| Parameter | This compound (2-HPM) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) |
| Reaction Time | ~15 minutes | 2-3 hours | ~1 hour |
| Fluorescence Sensitivity | Not typically used for fluorescence | Good | High (up to 3-fold higher than 2-AB)[1] |
| MS Sensitivity | High (acts as a co-matrix for MALDI-MS, >10-fold signal increase) | Moderate (poor ionization efficiency)[2][3] | High (up to 30-fold higher than 2-AB in ESI-MS)[1] |
| Limit of Quantification (LOQ) | Data not readily available | Higher LOQ (lower sensitivity)[3] | Lower LOQ (higher sensitivity)[3] |
| Primary Applications | Rapid MALDI-MS analysis | HPLC with fluorescence detection, LC-MS | High-throughput HILIC-UPLC with fluorescence and MS detection |
Experimental Workflows and Logical Relationships
The general workflow for oligosaccharide derivatization and analysis is a multi-step process. The specific derivatization step varies depending on the chosen reagent.
References
- 1. ludger.com [ludger.com]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anti-Inflammatory Potential of Pyrimidine Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory activity of various pyrimidine derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the design and development of next-generation therapeutics.
The versatile structure of the pyrimidine ring allows for extensive chemical modifications, leading to a diverse range of pharmacological activities.[1] Numerous studies have highlighted the ability of pyrimidine derivatives to target crucial mediators of inflammation, including cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This guide synthesizes findings from multiple studies to offer a clear comparison of the anti-inflammatory potential of different pyrimidine-based compounds.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of various pyrimidine scaffolds has been quantified through in vitro assays, with IC50 values serving as a key metric for comparison. The following tables summarize the inhibitory activities of several pyrimidine derivatives against key inflammatory targets.
Table 1: Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives
| Compound ID | Scaffold Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | Pyrimidine Derivative | 105.8 ± 22.39 | 74.6 ± 3.03 | 1.42 | [4][5] |
| L2 | Pyrimidine Derivative | 91.0 ± 3.40 | 76.8 ± 1.20 | 1.18 | [4][5] |
| 4c | Pyrazole-fused Pyrimidine | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [1] |
| 5b | Pyrazole-fused Pyrimidine | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [1] |
| Compound 7 | 2-Aminopyrimidine | >100 | - | - | [3] |
| Compound 8 | 2-Aminopyrimidine | 95.0 | - | - | [3] |
| Compound 9 | 2-Aminopyrimidine | >100 | - | - | [3] |
| Celecoxib (Control) | - | - | 2.164 ± 0.09 | - | [1] |
| Meloxicam (Control) | - | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 | [1] |
Table 2: Inhibition of Other Inflammatory Mediators by Pyrimidine Derivatives
| Compound ID | Target | Inhibition Metric | Value | Reference |
| Compound 268 | JAK2 (implicated in IL-6 signaling) | IC50 | 3.9 nM | [6] |
| N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas | TNF-α production | Activity | Low-nanomolar | [7] |
| N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas | TNF-α production | Activity | Low-nanomolar | [8] |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | STAT6 (implicated in IL-4 signaling) | IC50 | 0.04 µM | [9] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrimidine scaffolds are often attributed to their interaction with key signaling pathways that regulate the production of inflammatory mediators. Below are visualizations of the Cyclooxygenase (COX) pathway and a general experimental workflow for screening anti-inflammatory compounds.
Caption: The Cyclooxygenase (COX) Pathway.
Caption: Experimental Workflow for Screening.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative drug discovery. The following sections outline the methodologies for the key anti-inflammatory assays cited in this guide.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[2][10]
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the appropriate buffer as per the manufacturer's instructions.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the respective wells.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes). For control wells, add DMSO vehicle.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 2.0 M HCl).
-
Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.[11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[13]
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
Inflammatory Stimulation: Induce nitric oxide production by stimulating the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[11]
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.[13]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification and Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of nitric oxide inhibition by the test compounds.
TNF-α and IL-6 Quantification by ELISA
This Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of TNF-α and IL-6 in cell culture supernatants.[14][15][16]
Materials:
-
ELISA kit for human or murine TNF-α or IL-6 (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffer)
-
Cell culture supernatants from cells treated with test compounds and stimulated with an inflammatory agent (e.g., LPS)
-
Recombinant TNF-α or IL-6 standard
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody.
-
Standard and Sample Addition: Add the recombinant cytokine standards and the cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine, and incubate.
-
Washing: Wash the plate again.
-
Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody, and incubate.
-
Washing: Perform a final wash to remove unbound conjugate.
-
Substrate Addition: Add the TMB substrate solution, which will be converted by HRP into a colored product.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values on the standard curve. Calculate the percentage of cytokine inhibition by the test compounds.
References
- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-4-hydrazinopyrimidine: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-4-hydrazinopyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are critical for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety Protocols & Hazard Summary
Based on safety data for similar hydrazine and pyrimidine compounds, this compound should be handled as a hazardous substance.[1][2] Personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]
Hazard Classification Summary
The following table summarizes the potential hazards associated with compounds structurally related to this compound. Users should assume this compound presents similar risks.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion / Irritation | Causes severe skin burns and eye damage. May cause an allergic skin reaction. |
| Carcinogenicity | May cause cancer. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must adhere to a strict protocol to ensure safety and regulatory compliance.
Waste Segregation and Collection
Proper segregation is the first critical step in safe disposal. Never mix hazardous wastes with non-hazardous trash or with incompatible chemicals.[5][6]
-
Solid Waste:
-
Collect pure this compound waste, including any contaminated weigh boats or spatulas, in its original container or a dedicated, compatible, and clearly labeled hazardous waste container.[2][3][7]
-
Ensure the container is made of a material that does not react with the chemical and has a secure, leak-proof screw-on cap.[5][7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, absorbent paper, and pipette tips that have come into contact with the compound must be disposed of as hazardous solid waste.[2][7]
-
Place these items in a clear, double-bagged plastic bag within a designated solid hazardous waste pail or container.[3][7]
-
Contaminated sharps (needles, broken glass) must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[3][7]
-
Container Labeling
Proper labeling is mandatory for regulatory compliance and safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[2][7]
-
The label must include the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents of the container, including solvents and their approximate percentages.
-
Indicate the date when waste was first added to the container.[3]
Storage in a Satellite Accumulation Area (SAA)
-
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be located at or near the point of generation.
-
Keep waste containers closed at all times except when adding waste.[6][7]
-
Segregate containers of incompatible materials. For example, store acids and bases separately.[5]
Arranging for Disposal
-
Do not allow hazardous waste to accumulate. Waste must be collected within specified time limits (e.g., 90 days) from the accumulation start date.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste containers.[2]
-
Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by a licensed hazardous waste disposal company arranged through your EHS office.[2]
Operational Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 2-Hydroxy-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-4-hydrazinopyrimidine. The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's safety protocols.
Hazard Profile
This compound is an organic compound that may cause irritation to the eyes, skin, and respiratory system.[1] It is essential to handle this compound with care in a well-ventilated area to minimize exposure.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is a critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected prior to use.[2] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves, to protect skin and personal clothing.[3][4] |
| Respiratory | Full-face Respirator or N95 Surgical Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] For procedures with a risk of aerosol generation, a NIOSH-approved N-95 respirator is recommended to provide both respiratory and splash protection.[5] |
| General Lab Attire | Long Pants & Closed-toe Shoes | Standard laboratory practice to protect against accidental spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]
-
Remove all sources of ignition from the handling area.[4]
2. Handling the Compound:
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust if the compound is in solid form.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[6]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[4]
-
Avoid generating dust.
-
Collect the spilled material using dry clean-up procedures and place it in a suitable, sealed container for disposal.[8]
-
Prevent the chemical from entering drains.[4]
-
Wash the area down with large amounts of water and prevent runoff into drains.[8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[4][6] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[4]
Caption: Workflow for the safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
